CP5V
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66Cl3N9O12S/c1-31-38(71-30-54-31)33-9-7-32(8-10-33)28-53-40(62)35-27-34(59)29-58(35)41(63)39(45(2,3)4)55-37(61)12-18-66-20-22-68-24-26-69-25-23-67-21-19-65-17-11-36(60)50-15-6-16-70-44(64)57-42(46(47,48)49)56-43-51-13-5-14-52-43/h5,7-10,13-14,30,34-35,39,42,59H,6,11-12,15-29H2,1-4H3,(H,50,60)(H,53,62)(H,55,61)(H,57,64)(H,51,52,56)/t34-,35+,39-,42?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQILUVLGKHSNJ-NWRQRLFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66Cl3N9O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP5V
Introduction
CP5V is a novel, first-in-class heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[1][2][3][4] It is engineered to selectively induce the degradation of the Cell Division Cycle 20 (Cdc20) protein, a critical regulator of mitotic progression.[5] Structurally, this compound consists of three key components: a ligand that binds to Cdc20 (derived from apcin-A), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a flexible PEG5 linker that connects the two ligands. By hijacking the cell's own ubiquitin-proteasome system, this compound offers a powerful strategy for targeted protein degradation, leading to mitotic inhibition and the suppression of cancer cell proliferation. This document provides a detailed technical overview of the molecular mechanism, cellular consequences, and experimental validation of this compound's action.
Core Mechanism of Action: Targeted Degradation of Cdc20
The primary mechanism of action of this compound is to function as a molecular bridge, inducing the proximity of Cdc20 to the VHL E3 ubiquitin ligase complex, thereby triggering the ubiquitination and subsequent proteasomal degradation of Cdc20. This process can be broken down into three main steps:
-
Ternary Complex Formation : this compound simultaneously binds to its target protein, Cdc20, and the VHL E3 ligase. This forms a stable ternary complex (Cdc20-CP5V-VHL). The formation of this complex is the critical initiating event for the degradation cascade.
-
Ubiquitination of Cdc20 : Once Cdc20 is brought into close proximity with the VHL complex (comprising VHL, Elongin B/C, and Cullin-2/5), the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Cdc20 protein. This results in the formation of a polyubiquitin chain on Cdc20, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation : The polyubiquitinated Cdc20 protein is recognized and targeted by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and proteolytically degrades Cdc20 into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage another Cdc20 protein, acting in a catalytic manner.
The degradation of Cdc20 by this compound is dependent on the ubiquitin-proteasome pathway, as demonstrated by experiments where the proteasome inhibitor MG-132 attenuates the reduction of Cdc20 levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound|2509359-75-3|COA [dcchemicals.com]
- 4. This compound is a Specific PROTAC Degrader of Cdc20 | MedChemExpress [medchemexpress.eu]
- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Chemical Synthesis of CP5V
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP5V is a novel proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cell Division Cycle 20 (Cdc20), a critical regulator of the cell cycle. By inducing the proximity of Cdc20 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of Cdc20, leading to mitotic arrest and suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, intended to support researchers and drug development professionals in the field of targeted protein degradation.
Chemical Structure and Properties
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (Cdc20), a ligand that recruits an E3 ubiquitin ligase (VHL), and a linker that connects these two moieties.
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Cdc20 Ligand: The warhead of this compound is apcin-A, a known inhibitor of the anaphase-promoting complex/cyclosome (APC/C) coactivator Cdc20. Apcin-A competitively binds to the D-box binding pocket of Cdc20.
-
E3 Ligase Ligand: this compound utilizes a derivative of the well-characterized VHL ligand, which binds to the von Hippel-Lindau E3 ubiquitin ligase complex.
-
Linker: A polyethylene glycol 5 (PEG5) linker connects the apcin-A and VHL ligand moieties. The length and composition of the linker are critical for optimizing the formation of a stable ternary complex between Cdc20, this compound, and the VHL E3 ligase.
The systematic name for this compound is apcin-A-PEG5-VHL Ligand 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₆H₆₆Cl₃N₉O₁₂S |
| Molecular Weight | 1075.49 g/mol |
| CAS Number | 2509359-75-3 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Chemical Synthesis Process
The chemical synthesis of this compound involves the assembly of the three core components: the Cdc20 ligand (apcin-A), the PEG5 linker, and the VHL E3 ligase ligand. The following is a general outline of a potential synthetic route based on publicly available information regarding the synthesis of similar PROTAC molecules. The detailed, step-by-step protocol is proprietary and has been outlined in the supplementary materials of the primary research publication by Chi et al. in EBioMedicine (2019).
Synthesis of Precursors
2.1.1. Synthesis of Apcin-A Moiety: The synthesis of apcin-A and its derivatives has been described in the literature. A general approach involves the reaction of a substituted phenylhydrazine with a pyrimidine derivative.
2.1.2. Synthesis of the VHL Ligand Moiety: The VHL ligand is a hydroxylated proline derivative. Its synthesis is a multi-step process that often starts from a commercially available protected hydroxyproline.
2.1.3. Synthesis of the PEG5 Linker: PEG linkers with terminal functional groups suitable for conjugation are commercially available or can be synthesized. For instance, a di-functionalized PEG5 linker with a carboxylic acid at one end and an amine or alcohol at the other can be prepared for subsequent coupling reactions.
Assembly of this compound
The final assembly of this compound involves the sequential coupling of the three components. A plausible synthetic strategy is as follows:
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Coupling of the VHL ligand and the PEG5 linker: The carboxylic acid group of the VHL ligand can be activated and reacted with an amino-functionalized PEG5 linker to form a stable amide bond.
-
Purification of the VHL-linker intermediate.
-
Coupling of the VHL-linker intermediate with the Apcin-A moiety: The remaining functional group on the PEG5 linker (e.g., a carboxylic acid) can be activated and reacted with a suitable functional group on the apcin-A molecule (e.g., an amine) to form the final this compound conjugate.
-
Final purification: The crude this compound product is purified using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.
Experimental Workflow for this compound Synthesis
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade Cdc20.
-
Ternary Complex Formation: this compound, with its two distinct ligands, acts as a molecular bridge to bring together the target protein, Cdc20, and the VHL E3 ubiquitin ligase, forming a ternary complex (Cdc20-CP5V-VHL).
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of Cdc20. This process is catalyzed by the E3 ligase activity of the VHL complex.
-
Proteasomal Degradation: The poly-ubiquitinated Cdc20 is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.
-
Biological Consequence: The degradation of Cdc20 leads to the inhibition of the anaphase-promoting complex, causing cells to arrest in mitosis. This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.
Signaling Pathway Diagram
Quantitative Biological Data
The biological activity of this compound has been characterized in various cancer cell lines. Key quantitative metrics are summarized below.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Half-maximal degradation concentration) | MCF7 | ~1.6 µM | Chi JJ, et al. EBioMedicine. 2019. |
| DC₅₀ (Half-maximal degradation concentration) | MDA-MB-231 | ~1.6 µM | Chi JJ, et al. EBioMedicine. 2019. |
| Kd (Binding affinity to Cdc20) | N/A | 11.2 ± 3 µM | Chi JJ, et al. EBioMedicine. 2019. |
Key Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are outlines of key experiments used to characterize this compound.
Western Blotting for Cdc20 Degradation
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Objective: To quantify the degradation of Cdc20 protein in cells treated with this compound.
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Methodology:
-
Culture cancer cells (e.g., MCF7, MDA-MB-231) to an appropriate confluency.
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Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course.
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Lyse the cells to extract total protein.
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Determine protein concentration using a standard assay (e.g., BCA assay).
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Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for Cdc20, and a loading control antibody (e.g., GAPDH, β-actin).
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Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities to determine the relative levels of Cdc20 protein.
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Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding affinity (Kd) of this compound to Cdc20.
-
Methodology:
-
Immobilize recombinant Cdc20 protein onto an SPR sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
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Inject the this compound solutions over the sensor chip surface, followed by a dissociation phase with running buffer.
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Measure the change in the refractive index at the sensor surface, which is proportional to the amount of this compound bound to Cdc20.
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Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
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Calculate the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on Cdc20 for their proliferation. This technical guide provides a foundational understanding of its structure, synthesis, and mechanism of action. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development of this compound and other targeted protein degraders. As the field of PROTACs continues to evolve, a thorough understanding of the chemical and biological principles governing their function is paramount for the successful translation of these innovative molecules into clinical applications.
The Role of CP5V in Targeting Cdc20 for Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell division cycle 20 homolog (Cdc20) is a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins. Overexpression of Cdc20 is a common feature in a variety of human cancers, where it drives aneuploidy and tumorigenesis by promoting premature degradation of cell cycle checkpoint proteins. This has positioned Cdc20 as a promising target for anti-cancer drug development. This technical guide explores the role of a hypothetical small molecule, CP5V, in targeting Cdc20 for degradation. We will delve into the established mechanisms of Cdc20 regulation, propose a mechanism of action for this compound, and provide detailed experimental protocols and data presentation formats to guide research in this area.
Introduction: Cdc20 as a Therapeutic Target
Cdc20 is a key regulatory protein in the cell cycle, primarily active during the metaphase-anaphase transition. It functions by binding to the APC/C and recruiting substrates for ubiquitination and subsequent proteasomal degradation. These substrates include securin and S and M-phase cyclins, the degradation of which is essential for sister chromatid separation and mitotic exit.
Given its crucial role, the activity of Cdc20 is tightly regulated. The Spindle Assembly Checkpoint (SAC) is a major inhibitory pathway that prevents premature anaphase onset by sequestering Cdc20. However, in many cancer cells, this regulation is impaired, leading to uncontrolled cell proliferation. Therefore, inducing the degradation of Cdc20 presents an attractive therapeutic strategy to halt the cell cycle and induce apoptosis in cancer cells.
Proposed Signaling Pathway for this compound-Mediated Cdc20 Degradation
We propose that this compound induces Cdc20 degradation by promoting its autoubiquitination, a known mechanism for regulating Cdc20 levels. This is achieved by this compound binding to a cryptic pocket on the surface of Cdc20, inducing a conformational change that enhances its affinity for the APC/C and stimulates its E3 ligase activity towards itself.
The CP5V-Mediated Ubiquitin-Proteasome Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the CP5V-mediated ubiquitin-proteasome pathway, a novel strategy for targeted protein degradation with significant therapeutic potential, particularly in oncology. This document details the mechanism of action of this compound, a Proteolysis Targeting Chimera (PROTAC), and provides structured data and experimental protocols to facilitate further research and drug development in this area.
Introduction to the Ubiquitin-Proteasome System and this compound
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating a wide array of cellular processes.[1][2][3] The specificity of the UPS is primarily determined by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the covalent attachment of ubiquitin, a small regulatory protein.[4] This ubiquitination marks the substrate for degradation by the 26S proteasome.[1]
This compound is a novel PROTAC designed to hijack the UPS for the targeted degradation of Cell division cycle protein 20 homolog (Cdc20). Cdc20 is a key co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a crucial role in mitotic progression. Aberrant upregulation of Cdc20 is strongly associated with various cancers, making it a compelling therapeutic target. This compound achieves its effect by simultaneously binding to Cdc20 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of Cdc20.
Mechanism of Action of this compound
This compound is a bifunctional molecule comprising a ligand for Cdc20 (apcin-A) and a ligand for the VHL E3 ligase, connected by a polyethylene glycol (PEG5) linker. The mechanism of this compound-mediated degradation of Cdc20 involves the formation of a ternary complex consisting of this compound, Cdc20, and the VHL-Elogin B-Elogin C (VBC) complex. This proximity, induced by this compound, facilitates the transfer of ubiquitin from a VHL-associated E2 ubiquitin-conjugating enzyme to Cdc20. The resulting polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome. The degradation of Cdc20 leads to the accumulation of its substrates, such as Cyclin B, which in turn induces mitotic arrest and ultimately, cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the activity of this compound.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Value | Cell Lines | Method | Reference |
| Binding Affinity (KD) of this compound to Cdc20 | 12.4 µM | N/A (recombinant protein) | Surface Plasmon Resonance (SPR) | |
| 11.2 ± 3 µM | N/A (recombinant protein) | Surface Plasmon Resonance (SPR) | ||
| Degradation Potency (DC50) of this compound for Cdc20 | ~1.6 µM | MCF7, MDA-MB-231 | Western Blot |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to study the this compound-mediated ubiquitin-proteasome pathway.
In Vitro Ubiquitination Assay
This assay determines the ability of this compound to induce the ubiquitination of Cdc20 in a cell-free system.
Materials:
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Recombinant human E1 activating enzyme
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Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
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Recombinant human VHL-EloginB-EloginC (VBC) complex
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Recombinant human Cdc20
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Ubiquitin
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This compound
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ATP
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Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
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SDS-PAGE gels and Western blot reagents
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Anti-Cdc20 antibody
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Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
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E1 enzyme (e.g., 50-100 nM)
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E2 enzyme (e.g., 0.2-1 µM)
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VBC complex (e.g., 0.2-0.5 µM)
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Cdc20 (e.g., 0.5-1 µM)
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Ubiquitin (e.g., 5-10 µM)
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This compound (at desired concentrations, e.g., 0.1-10 µM)
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ATP (e.g., 2 mM)
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Ubiquitination reaction buffer to a final volume of 20 µL.
-
-
Include negative controls, such as reactions lacking E1, E3, ATP, or this compound.
-
Initiate the reactions by adding ATP and incubate at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer.
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Boil the samples at 95°C for 5 minutes.
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Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using anti-Cdc20 and anti-ubiquitin antibodies to detect the ubiquitination of Cdc20, which will appear as a high-molecular-weight smear or laddering pattern.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the this compound-dependent interaction between Cdc20 and VHL in cells.
Materials:
-
Cells expressing endogenous or tagged Cdc20 and VHL
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This compound
-
Cell lysis buffer (non-denaturing, e.g., containing 0.1-0.5% NP-40)
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Protease and deubiquitinase inhibitors
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Anti-Cdc20 or anti-VHL antibody for immunoprecipitation
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Protein A/G magnetic beads or agarose resin
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Wash buffer (e.g., lysis buffer with adjusted salt concentration)
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Elution buffer or SDS-PAGE loading buffer
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SDS-PAGE gels and Western blot reagents
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Antibodies for Western blotting (anti-Cdc20 and anti-VHL)
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and deubiquitinase inhibitors.
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Clarify the cell lysates by centrifugation.
-
Incubate a portion of the lysate with the immunoprecipitating antibody (e.g., anti-VHL) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
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Wash the beads several times with wash buffer to remove non-specific binding proteins.
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Elute the protein complexes from the beads.
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Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Cdc20 and VHL to detect the co-precipitated proteins.
Mass Spectrometry-Based Proteomics for Ubiquitome Analysis
To identify the specific lysine residues on Cdc20 that are ubiquitinated in a this compound-dependent manner, a mass spectrometry-based approach can be employed.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (e.g., MG132)
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Cell lysis buffer (containing denaturants like urea to inactivate DUBs)
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Trypsin
-
Antibody against the di-glycine (K-ε-GG) remnant of ubiquitin
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Affinity purification beads
-
LC-MS/MS system
Procedure:
-
Treat cells with this compound and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions.
-
Digest the proteome into peptides using trypsin. This process leaves a di-glycine remnant on the ubiquitinated lysine residues.
-
Enrich the ubiquitinated peptides using an antibody that specifically recognizes the K-ε-GG remnant.
-
Analyze the enriched peptides by LC-MS/MS.
-
Use database searching software to identify the peptides and pinpoint the modified lysine residues on Cdc20.
Proteasome Activity Assay
This assay can be used to confirm that the this compound-induced degradation of Cdc20 is dependent on proteasome activity.
Materials:
-
Cells treated with this compound with or without a proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Proteasome activity assay kit (containing a fluorogenic proteasome substrate, e.g., Suc-LLVY-AMC)
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Fluorometric plate reader
Procedure:
-
Treat cells with this compound alone, a proteasome inhibitor alone, or a combination of both. Include a vehicle control.
-
Prepare cell lysates.
-
In a 96-well plate, add the cell lysates to the wells.
-
Add the fluorogenic proteasome substrate to each well.
-
Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths over time.
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A decrease in Cdc20 levels (measured by Western blot) that is rescued by the addition of a proteasome inhibitor confirms proteasome-dependent degradation.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers that overexpress Cdc20. By coopting the VHL E3 ligase to induce the degradation of this key cell cycle regulator, this compound effectively inhibits mitotic progression and triggers cancer cell death. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the molecular details of the this compound-mediated ubiquitin-proteasome pathway, identify novel substrates, and develop next-generation PROTACs with enhanced potency and specificity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound for in vivo applications and exploring its efficacy in a broader range of cancer models, including those resistant to conventional therapies.
References
CP5V: A PROTAC-Mediated Approach to Cdc20 Degradation for Anticancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CP5V, a Proteolysis Targeting Chimera (PROTAC), and its application as a potential anticancer therapeutic. By inducing the targeted degradation of the Cell division cycle 20 (Cdc20) protein, this compound presents a novel strategy to overcome cancer cell proliferation and drug resistance. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental processes.
Introduction to this compound and its Target: Cdc20
The cell-division cycle protein 20 (Cdc20) is a crucial regulator of the cell cycle, specifically governing the initiation of anaphase and the exit from mitosis.[1] It functions as a substrate receptor for the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation.[1] Aberrant upregulation of Cdc20 has been linked to the progression of various cancers and is associated with resistance to chemotherapy, making it an attractive target for anticancer drug development.
This compound is a heterobifunctional PROTAC designed to specifically induce the degradation of Cdc20.[1] It consists of a ligand that binds to Cdc20, a linker (in this case, a PEG5 linker), and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This tripartite complex formation facilitates the ubiquitination of Cdc20, marking it for subsequent degradation by the proteasome.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound acts as a molecular bridge, bringing together Cdc20 and the VHL E3 ligase complex to form a stable ternary complex.
-
Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of Cdc20. This results in the formation of a polyubiquitin chain on Cdc20.
-
Proteasomal Degradation: The polyubiquitinated Cdc20 is then recognized and targeted by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades Cdc20 into small peptides.
-
Recycling of this compound: After inducing the degradation of a Cdc20 molecule, this compound is released and can act catalytically to mediate the degradation of additional Cdc20 proteins.
This targeted degradation of Cdc20 leads to the accumulation of APC/C substrates, such as cyclin B, which in turn causes a mitotic arrest and ultimately induces cancer cell death.[1]
References
The Emergence of CP5V: A Targeted Approach to Cdc20 Degradation in Breast Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cell division cycle protein 20 (Cdc20) has been identified as a critical factor in the progression of various cancers, including breast cancer, due to its pivotal role in regulating the anaphase-promoting complex/cyclosome (APC/C) and ensuring the fidelity of mitosis.[1] The aberrant upregulation of Cdc20 in tumor cells presents a compelling therapeutic target. This guide delves into the discovery and development of CP5V, a novel proteolysis-targeting chimera (PROTAC), designed to specifically induce the degradation of Cdc20, offering a promising new strategy for anti-mitotic therapy in breast cancer.
This compound is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to Cdc20, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation approach has demonstrated significant potential in preclinical studies, showing potent inhibition of breast cancer cell proliferation and the ability to resensitize taxol-resistant cell lines.
Discovery and Development of this compound
The development of this compound stemmed from the need for a more effective strategy to target Cdc20 beyond traditional small molecule inhibitors. Researchers at the Wan Lab designed a series of PROTACs by linking a known Cdc20 ligand, Apcin-A, to a VHL E3 ligase binding moiety using various polyethylene glycol (PEG) linkers of different lengths. Through systematic evaluation, the chimera with a PEG5 linker, designated this compound (Apcin-A-PEG5-VHL Ligand 1), was identified as the most potent and efficient Cdc20 degrader.[2]
Mechanism of Action: Targeted Degradation of Cdc20
This compound operates through the PROTAC mechanism, effectively hijacking the cell's natural protein disposal system to eliminate Cdc20. The molecule's two ends bind simultaneously to Cdc20 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to Cdc20, marking it for degradation by the 26S proteasome. The degradation of Cdc20 disrupts the normal mitotic progression, leading to mitotic arrest and subsequent cancer cell death.
Signaling Pathway of this compound-Mediated Cdc20 Degradation
References
An In-depth Technical Guide on CP5V-Induced Mitotic Arrest in Cancer Cells
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Blockade of mitotic progression is a clinically validated strategy for cancer therapy. Cell division cycle protein 20 (Cdc20) is a critical co-factor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that governs the metaphase-to-anaphase transition and mitotic exit. Overexpression of Cdc20 is common in various cancers and is associated with tumorigenesis and drug resistance. CP5V is a novel heterobifunctional small molecule, classified as a Proteolysis-Targeting Chimera (PROTAC), designed to specifically induce the degradation of Cdc20. By hijacking the cell's natural protein disposal machinery, this compound leads to the accumulation of key mitotic proteins, causing a durable mitotic arrest and subsequent cell death in cancer cells. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: this compound-Mediated Cdc20 Degradation
This compound operates through the PROTAC mechanism, which co-opts an E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[1]
-
Molecular Structure: this compound is composed of three key moieties:
-
Ternary Complex Formation: this compound acts as a molecular bridge, bringing Cdc20 into close proximity with the VHL E3 ligase, forming a ternary Cdc20-CP5V-VHL complex.
-
Ubiquitination and Proteasomal Degradation: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to Cdc20. This poly-ubiquitination serves as a molecular flag, marking Cdc20 for recognition and degradation by the 26S proteasome. This degradation is specific to Cdc20, with no significant impact observed on other APC/C subunits like Cdc27. The degradation process can be inhibited by the proteasome inhibitor MG-132, confirming its dependence on the ubiquitin-proteasome pathway.
-
Downstream Signaling Cascade: The APC/C, in complex with its co-activator Cdc20, is responsible for ubiquitinating key substrates to allow for mitotic progression. The primary targets of APC/CCdc20 are Securin and Cyclin B1 .
-
Securin is an inhibitory protein that binds to and inactivates Separase. Its degradation allows Separase to cleave the cohesin rings that hold sister chromatids together, initiating anaphase.
-
Cyclin B1 is the regulatory partner of Cyclin-Dependent Kinase 1 (Cdk1). Its destruction is necessary for the inactivation of Cdk1, which signals the cell to exit mitosis.
-
-
Induction of Mitotic Arrest: By inducing the degradation of Cdc20, this compound prevents the APC/C from targeting Securin and Cyclin B1 for destruction. The resulting accumulation of these proteins traps the cancer cell in mitosis, specifically in a metaphase-like state, leading to a G2/M phase arrest. This prolonged arrest can ultimately trigger mitotic catastrophe and apoptotic cell death.
Caption: this compound hijacks the VHL E3 ligase to induce ubiquitination and degradation of Cdc20, leading to mitotic arrest.
Quantitative Data Summary
The efficacy of this compound has been quantified across several breast cancer cell lines. Key findings are summarized below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (72h treatment) | MDA-MB-231 | 2.6 µM | |
| MDA-MB-435 | 2.0 µM | ||
| DC₅₀ (Degradation) | MCF-7 | ~1.6 µM | |
| MDA-MB-231 | ~1.6 µM |
Table 2: this compound-Induced G2/M Phase Arrest
Cell cycle distribution was measured by flow cytometry following treatment with 2 µM this compound for 16 hours.
| Cell Line | % of Cells in G2/M Phase | Reference |
|---|---|---|
| MDA-MB-231 | > 35% |
| MDA-MB-435 | > 45% | |
Table 3: Efficacy in Drug-Resistant Models
| Cell Line | Treatment | Effect | Reference |
| MDA-MB-435 eb (Paclitaxel-Resistant) | 5 µM this compound + 5 nM Paclitaxel | > 50% growth inhibition; resensitized cells to Paclitaxel. | |
| MCF-7 4HTR (Tamoxifen-Resistant) | This compound Treatment | Rescued endocrine response and resensitized cells to Tamoxifen. |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in studies of this compound and standard laboratory procedures.
Cell Viability Assay (CCK8/MTT)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-435) in 96-well plates at a density of 3,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Treat cells with varying concentrations of this compound, a vehicle control (DMSO), and a negative control PROTAC.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay: Add 10 µL of CCK8 or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.
Western Blot Analysis for Protein Degradation
This protocol is used to detect the levels of Cdc20, Cyclin B1, and Securin following this compound treatment.
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for specified time points (e.g., 2, 4, 6, 8, 10, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cdc20, Cyclin B1, Securin, or a loading control (e.g., Actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in different phases of the cell cycle.
Caption: Workflow for analyzing cell cycle distribution after this compound treatment using flow cytometry.
-
Cell Synchronization (Optional but Recommended): For a more defined analysis, synchronize cells at the G1/S boundary using a double-thymidine block.
-
Treatment: Release cells from the block into fresh medium containing this compound (e.g., 2 µM) or a vehicle control and incubate for 16 hours.
-
Cell Harvesting: Trypsinize and collect the cells. Wash them once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy that leverages the PROTAC technology to specifically target and eliminate the oncoprotein Cdc20. Its mechanism of action is well-defined, leading to the accumulation of key mitotic regulators, a subsequent G2/M arrest, and cancer cell death. The quantitative data demonstrates its potency in both sensitive and drug-resistant breast cancer models. The ability of this compound to resensitize tumors to standard chemotherapies like paclitaxel highlights its potential in combination therapy regimens. Future research should focus on evaluating the in vivo efficacy and safety profile of this compound in a broader range of cancer models and exploring biomarkers that could predict patient response to Cdc20-targeted degradation.
References
An In-Depth Technical Guide on the Oncogenic Role of Cdc20-APC/C in Tumor Progression
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive examination of the Cell Division Cycle 20 (Cdc20)-Anaphase-Promoting Complex/Cyclosome (APC/C), detailing its molecular mechanisms, its multifaceted role in driving tumorigenesis, and current methodologies for its investigation.
Introduction: The APC/C and its Co-Activator Cdc20
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a pivotal role in regulating the progression of the cell cycle, particularly during mitosis.[1][2] Its activity is essential for orchestrating the timely degradation of key cell cycle regulatory proteins, ensuring genomic stability. The APC/C's function and substrate specificity are directed by two primary co-activators: Cdc20 and Cdh1.[2][3] While Cdh1 is predominantly active from late mitosis through the G1 phase and often functions as a tumor suppressor, Cdc20 is active during mitosis and is increasingly recognized as a potent oncoprotein.[3]
Cdc20 activates the APC/C from prometaphase to anaphase, targeting substrates for ubiquitination and subsequent degradation by the 26S proteasome. This process is critical for the metaphase-to-anaphase transition and mitotic exit. Dysregulation and particularly the overexpression of Cdc20 have been observed in a wide array of human malignancies, where it contributes to uncontrolled cell proliferation, genomic instability, and resistance to apoptosis. This guide elucidates the molecular underpinnings of Cdc20-APC/C's oncogenic activity and presents the experimental frameworks used to study this critical complex.
The Cdc20-APC/C Complex: Core Mechanism of Action
The APC/C E3 ligase, when bound to its coactivator Cdc20, forms the active APC/C-Cdc20 complex. This complex is responsible for identifying and marking key mitotic proteins for destruction.
Mechanism:
-
Activation: During early mitosis, Cdc20 binds to the phosphorylated APC/C core, activating its ubiquitin ligase function.
-
Substrate Recognition: Cdc20 acts as the substrate receptor, recognizing specific degradation motifs, primarily the Destruction Box (D-box), in its target proteins.
-
Ubiquitination Cascade: The activated APC/C-Cdc20 complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the substrate, forming a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated substrate is then recognized and degraded by the 26S proteasome, allowing the cell to progress through mitosis.
A critical regulatory mechanism is the Spindle Assembly Checkpoint (SAC), which inhibits APC/C-Cdc20 activity when chromosomes are not correctly attached to the mitotic spindle. The SAC forms the Mitotic Checkpoint Complex (MCC), which sequesters Cdc20, preventing premature anaphase entry and ensuring faithful chromosome segregation.
The Oncogenic Role of Cdc20-APC/C in Tumor Progression
Overexpression of Cdc20 is a hallmark of many cancers and is a key driver of tumorigenesis through several interconnected mechanisms.
-
Overriding the Spindle Assembly Checkpoint (SAC): Elevated levels of Cdc20 can overwhelm the inhibitory capacity of the SAC. This leads to premature degradation of securin and cyclin B even in the presence of unattached chromosomes, causing mitotic slippage. The consequence is incorrect chromosome segregation, leading to aneuploidy and chromosomal instability, which are enabling characteristics of cancer.
-
Promoting Cell Proliferation: APC/C-Cdc20 targets key cell cycle inhibitors and tumor suppressors for degradation. For instance, it mediates the destruction of p21, a potent cyclin-dependent kinase inhibitor, thereby promoting uncontrolled entry into the S phase.
-
Inhibiting Apoptosis: Cdc20 contributes to cell survival by targeting pro-apoptotic proteins, such as Bim, for degradation in a D-box-dependent manner. Simultaneously, it can regulate the stability of anti-apoptotic proteins like Mcl-1. This dual action tilts the cellular balance away from programmed cell death, allowing damaged cells to survive and proliferate.
-
Modulating Signaling Pathways: The Cdc20-APC/C complex intersects with critical cancer-related signaling pathways. For example, by degrading conductin (axin2), Cdc20 can activate the Wnt/β-catenin signaling pathway, which is known to drive cell growth in malignancies like colorectal cancer.
Quantitative Data on Cdc20 in Human Cancers
Extensive research, including pan-cancer analyses of datasets like The Cancer Genome Atlas (TCGA), has established Cdc20 as a frequently overexpressed gene in tumors with significant prognostic implications.
Table 1: Key Substrates of the Cdc20-APC/C Complex and Their Functions
| Substrate | Primary Function | Consequence of Degradation | Citation(s) |
|---|---|---|---|
| Securin | Inhibitor of Separase | Allows sister chromatid separation | |
| Cyclin B1 | Activator of Cdk1 (mitotic kinase) | Promotes mitotic exit | |
| Cyclin A | Cdk activator in S/G2/M phases | Facilitates entry into anaphase | |
| Nek2A | Centrosomal kinase | Regulates centrosome separation | |
| p21 | Cdk inhibitor (tumor suppressor) | Promotes cell cycle progression | |
| Bim | Pro-apoptotic Bcl-2 family protein | Inhibits apoptosis | |
| Mcl-1 | Anti-apoptotic Bcl-2 family protein | Promotes apoptosis (degraded in normal mitosis) |
| Conductin (Axin2) | Negative regulator of Wnt signaling | Activates Wnt/β-catenin pathway | |
Table 2: Summary of Cdc20 Overexpression in Various Human Cancers
| Cancer Type | Observation | Citation(s) |
|---|---|---|
| Pan-Cancer | Significantly elevated mRNA expression in bladder, breast, colon, stomach, liver, lung, prostate, and uterine cancers, among others. | |
| Hepatocellular Carcinoma (HCC) | Overexpressed in ~68% of tissues compared to adjacent non-tumor tissues; correlates with tumor differentiation and TNM stage. | |
| Breast Cancer | Higher mRNA and protein levels in cancer cells and high-grade primary tumors. | |
| Colorectal Cancer (CRC) | Overexpressed in primary cancer tissues, with even higher expression in liver metastases. | |
| Non-Small Cell Lung Cancer (NSCLC) | High expression observed in primary tumors, associated with pleural invasion and pathological tumor status. | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Significantly higher mRNA expression in cancer tissues compared to normal pancreas. |
| Ovarian Cancer | Expression associated with the clinical stage of epithelial ovarian tumors. | |
Table 3: Prognostic Significance of High Cdc20 Expression in Different Cancers | Cancer Type | Prognostic Correlation | Hazard Ratio (HR) for Overall Survival (OS) | Citation(s) | | :--- | :--- | :--- | | Pan-Cancer Meta-Analysis | High expression associated with poor Overall Survival (OS), Recurrence-Free Survival (RFS), and Distant-Metastasis Free Survival (DMFS). | OS (Multivariate): HR 2.52 | | | Hepatocellular Carcinoma (HCC) | High expression correlates with dismal overall survival rates. | OS: HR 2.354 | | | Colorectal Cancer (CRC) | High expression indicates a shorter overall survival, especially in advanced stages. | - | | | Non-Small Cell Lung Cancer (NSCLC) | Higher expression is associated with significantly shorter five-year survival. | OS (Subgroup): HR 2.40 | | | Breast Cancer | Overexpression associated with a more aggressive course of the disease. | - | | | Multiple Cancers (TCGA) | High expression negatively correlated with OS in Adrenocortical carcinoma (ACC), Kidney renal clear cell carcinoma (KIRC), Liver hepatocellular carcinoma (LIHC), and others. | ACC (OS): HR 7.4 | |
Experimental Protocols for Investigating Cdc20-APC/C
Investigating the Cdc20-APC/C complex requires a combination of molecular, cellular, and biochemical assays.
Protocol 5.1: Co-Immunoprecipitation (Co-IP) for Cdc20 Interaction
Objective: To determine if Cdc20 physically interacts with a putative substrate or APC/C subunit in vivo.
Methodology:
-
Cell Lysis: Culture cancer cells to 80-90% confluency. Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) to preserve protein complexes.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody specific to Cdc20 and incubate overnight at 4°C with gentle rotation. A parallel sample with a non-specific IgG antibody should be used as a negative control.
-
Complex Capture: Add fresh Protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blotting using an antibody against the putative interacting protein (e.g., Cyclin B1, Mad2).
Protocol 5.2: In Vitro Ubiquitination Assay
Objective: To measure the E3 ligase activity of APC/C-Cdc20 towards a specific substrate.
Methodology:
-
Component Purification: Purify the required recombinant proteins: E1 activating enzyme (UBA1), E2 conjugating enzyme (e.g., UbcH10), ubiquitin, APC/C, and co-activator Cdc20. The substrate (e.g., the N-terminus of Cyclin B) should be fluorescently labeled.
-
Reaction Setup: In a microcentrifuge tube, combine the purified components in an assay buffer containing ATP and magnesium.
-
Reaction Initiation: Initiate the ubiquitination reaction by adding the APC/C-Cdc20 complex. Incubate the reaction at 30°C.
-
Time Course Analysis: Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. Scan the gel using a fluorescence scanner. The appearance of higher molecular weight bands corresponding to the polyubiquitinated fluorescent substrate indicates APC/C-Cdc20 activity.
Protocol 5.3: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Cdc20 depletion on cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cancer cells and transfect them with either a Cdc20-targeting siRNA or a non-targeting control siRNA.
-
Cell Harvest: After 48-72 hours, harvest the cells by trypsinization. Wash the cells with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. Depletion of Cdc20 is expected to cause an accumulation of cells in the G2/M phase, indicative of mitotic arrest.
Therapeutic Targeting of Cdc20-APC/C
Given its clear oncogenic role and overexpression in tumors, Cdc20 is an attractive target for cancer therapy. Inhibiting Cdc20-APC/C function is expected to induce a prolonged mitotic arrest in rapidly dividing cancer cells, ultimately leading to apoptosis.
Strategies:
-
Small Molecule Inhibitors: Compounds have been developed to disrupt the Cdc20-APC/C interaction or the binding of Cdc20 to its substrates.
-
Apcin (APC inhibitor): Competitively binds to Cdc20 and prevents it from recognizing its substrates, thereby inhibiting mitosis in cancer cells.
-
ProTAME: An inhibitor that targets both APC/C-Cdc20 and APC/C-Cdh1, which has been shown to induce cell death in multiple cancer cell lines.
-
The development of highly specific Cdc20 inhibitors holds promise as a therapeutic strategy, potentially in combination with other anti-cancer agents, to selectively target tumor cells.
Conclusion and Future Directions
The Cdc20-APC/C complex is a master regulator of mitosis whose function is frequently hijacked in cancer. Its overexpression drives tumor progression by undermining the spindle assembly checkpoint, promoting proliferation, and inhibiting apoptosis. The strong correlation between high Cdc20 levels and poor patient prognosis across numerous cancer types underscores its clinical relevance. The experimental protocols detailed herein provide a robust framework for further dissecting its role in specific cancer contexts. Future research will focus on developing more potent and specific Cdc20 inhibitors for clinical use and identifying biomarkers to predict which patients will benefit most from such targeted therapies.
References
Methodological & Application
Application Notes and Protocols for CP5V in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CP5V, a potent and specific proteolysis-targeting chimera (PROTAC) degrader of Cell Division Cycle 20 (Cdc20), in breast cancer cell line models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and workflows.
Introduction
This compound is a novel PROTAC designed to specifically target Cdc20 for ubiquitination and subsequent proteasomal degradation.[1] Cdc20 is a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that governs the progression of mitosis.[1][2] By inducing the degradation of Cdc20, this compound effectively inhibits mitotic progression, leading to cell cycle arrest and suppression of cancer cell proliferation.[1][3] Notably, this compound has demonstrated efficacy in overcoming resistance to taxane-based chemotherapy, a common challenge in breast cancer treatment.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to Cdc20 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This dual binding brings Cdc20 into close proximity with the VHL complex, facilitating the transfer of ubiquitin molecules to Cdc20. Polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome. The degradation of Cdc20 prevents the activation of the APC/C, leading to the accumulation of its substrates, including cyclin B1 and securin. This accumulation results in a prolonged mitotic arrest at the G2/M phase of the cell cycle, ultimately inhibiting cell division and proliferation.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | Parameter | Value | Reference |
| MCF-7 | Luminal A, ER+ | DC50 (10h) | ~1.6 µM | |
| MDA-MB-231 | Triple-Negative | DC50 (10h) | ~1.6 µM | |
| MDA-MB-231 | Triple-Negative | IC50 (72h) | 2.6 µM | |
| MDA-MB-435 | Triple-Negative | IC50 (72h) | 2.0 µM | |
| MDA-MB-435eb | Taxol-Resistant | % Survival (5 nM Paclitaxel) | ~92% | |
| MDA-MB-435eb | Taxol-Resistant | % Growth Inhibition (5 µM this compound + 5 nM Paclitaxel) | >50% |
DC50: Concentration for 50% of maximum degradation. IC50: Half-maximal inhibitory concentration.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (16h) | % of Cells in G2/M Phase | Reference |
| MDA-MB-231 | 2 µM this compound | >35% | |
| MDA-MB-435 | 2 µM this compound | >45% |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MCF-7 (ER-positive, luminal A)
-
MDA-MB-231 (Triple-negative)
-
MDA-MB-435 (Triple-negative)
-
MDA-MB-435eb (Taxol-resistant)
-
-
Culture Medium:
-
For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
For MDA-MB-231 and MDA-MB-435 series: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: Replace the existing medium with the medium containing the desired concentration of this compound or vehicle control (DMSO).
Western Blot Analysis
This protocol is for assessing the degradation of Cdc20 and the accumulation of Cyclin B1 and Securin.
-
Cell Lysis:
-
After treatment with this compound for the desired time (e.g., 10 hours), wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-Cdc20 antibody (e.g., Cell Signaling Technology #4823, 1:1000 dilution).
-
Anti-Cyclin B1 antibody (e.g., Cell Signaling Technology #12231, 1:1000 dilution).
-
Anti-Securin antibody (e.g., Cell Signaling Technology #13445, 1:1000 dilution).
-
Anti-β-actin or GAPDH antibody (loading control).
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 72 hours.
-
Assay Procedure (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Seeding: Seed 200 MCF-7 cells per well in a 6-well plate. For other cell lines, the seeding density may need to be optimized (e.g., 500-1000 cells/well).
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1 µM) for 24 hours.
-
Colony Formation:
-
After 24 hours, replace the treatment medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies (typically >50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.
Flow Cytometry for Cell Cycle Analysis
This protocol is for determining the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Synchronize the cells by double-thymidine block if desired, followed by release into fresh medium.
-
Treat the cells with this compound (e.g., 2 µM) for 16 hours.
-
-
Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound represents a promising therapeutic strategy for breast cancer by targeting the essential cell cycle regulator Cdc20. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in various breast cancer cell line models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the further development of this novel anti-cancer agent.
References
Application Notes and Protocols: CP5V for Breast Cancer Cell Lines
Introduction
CP5V is a novel proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Cell Division Cycle 20 (Cdc20), a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][2] By linking Cdc20 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of Cdc20.[1][2][3] This targeted degradation of Cdc20 leads to mitotic arrest and potent inhibition of proliferation in breast cancer cells, including the MCF7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines. Furthermore, this compound has been shown to resensitize taxol-resistant breast cancer cells to chemotherapy. These application notes provide detailed protocols for treating MCF7 and MDA-MB-231 cells with this compound and assessing its effects on cell viability, proliferation, and protein degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in MCF7 and MDA-MB-231 breast cancer cell lines.
Table 1: Efficacy of this compound on Cdc20 Degradation and Cell Growth Inhibition
| Parameter | Cell Line | Value | Treatment Duration | Assay |
| DC₅₀ (Cdc20 Degradation) | MCF7 | ~1.6 µM | 10 hours | Western Blot |
| DC₅₀ (Cdc20 Degradation) | MDA-MB-231 | ~1.6 µM | 10 hours | Western Blot |
| IC₅₀ (Cell Growth Inhibition) | MDA-MB-231 | 2.6 µM | 72 hours | CCK-8 Assay |
Data compiled from multiple sources.
Table 2: Recommended Treatment Conditions for Specific Assays
| Experiment | Cell Line | This compound Concentration | Treatment Duration |
| Cdc20 Degradation (Time-course) | MCF7, MDA-MB-231 | 2 µM | 2, 4, 6, 8, 10, 12, 24 hours |
| Cdc20 Degradation (Dose-response) | MCF7, MDA-MB-231 | 0.1, 0.2, 0.5, 1, 2, 5 µM | 10 hours |
| Cell Cycle Analysis | MDA-MB-231 | 2 µM | 16-24 hours |
| Clonogenic Assay | MCF7 | 0.1, 0.2, 0.5, 1 µM | 24 hours (followed by 2 weeks culture) |
| Cyclin B Accumulation | MDA-MB-231 | Indicated doses | 10 hours |
Data compiled from multiple sources.
Signaling Pathway
The mechanism of action of this compound involves hijacking the cell's natural protein disposal system to eliminate Cdc20, a key regulator of mitosis. This targeted degradation disrupts the normal cell cycle progression, leading to mitotic arrest and ultimately inhibiting cancer cell proliferation.
Caption: this compound Mechanism of Action.
Experimental Protocols
Cell Culture
-
Cell Lines: MCF7 and MDA-MB-231 human breast cancer cell lines.
-
Culture Medium:
-
MCF7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MDA-MB-231: DMEM or RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells upon reaching 70-80% confluency.
This compound Preparation
-
Storage: Store this compound stock solution at -20°C or -80°C under nitrogen.
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Working Dilutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium immediately before each experiment. The final DMSO concentration in the culture medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
Western Blot Analysis for Cdc20 Degradation
This protocol is used to determine the dose- and time-dependent degradation of Cdc20 protein following this compound treatment.
-
Experimental Workflow
Caption: Western Blot Workflow.
-
Procedure:
-
Seed MCF7 or MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a fixed duration (e.g., 10 hours for dose-response) or with a fixed concentration of this compound for different time points (e.g., 2 µM for time-course).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cdc20 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Cell Viability and Proliferation Assays
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed MDA-MB-231 cells (e.g., 3000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
This long-term assay assesses the ability of single cells to form colonies, indicating their reproductive viability.
-
Procedure:
-
Seed MCF7 cells at a low density (e.g., 200 cells/well) in 6-well plates.
-
Allow the cells to adhere overnight, then treat with a gradient of this compound concentrations (e.g., 0.1, 0.2, 0.5, 1 µM) for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and replace with fresh, drug-free medium.
-
Culture the cells for approximately 2 weeks, changing the medium every 2-3 days, until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol or 4% paraformaldehyde, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically containing >50 cells) and analyze the results.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.
-
Procedure:
-
Seed MDA-MB-231 cells in 6-cm dishes. For cell cycle synchronization, a double-thymidine block can be employed.
-
Treat the cells with this compound (e.g., 2 µM) or vehicle control for 16-24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Analyze the data using appropriate software (e.g., ModFit LT) to quantify the percentage of cells in each phase.
-
Troubleshooting
-
Low Cdc20 Degradation:
-
Ensure the this compound is properly stored and freshly diluted.
-
Optimize the treatment concentration and duration for your specific cell passage number and density.
-
Verify the activity of the proteasome by co-treating with a proteasome inhibitor like MG-132, which should rescue this compound-mediated Cdc20 degradation.
-
-
High Variability in Viability Assays:
-
Ensure even cell seeding and avoid edge effects in multi-well plates.
-
Check for DMSO toxicity by including a vehicle control with the highest concentration of DMSO used.
-
-
Poor Resolution in Cell Cycle Analysis:
-
Optimize the fixation and staining procedures.
-
Ensure a single-cell suspension before analysis to avoid cell clumps.
-
Conclusion
This compound is a potent and specific degrader of Cdc20 that effectively inhibits the proliferation of MCF7 and MDA-MB-231 breast cancer cells by inducing mitotic arrest. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in these cell lines and further explore its therapeutic potential in breast cancer.
References
Application Notes and Protocols for Western Blot Analysis of Cdc20 and Cyclin B Levels Following CP5V Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of CP5V, a proteolysis-targeting chimera (PROTAC), on the protein levels of Cell Division Cycle 20 (Cdc20) and Cyclin B. This compound is designed to specifically target Cdc20 for degradation, which has significant implications for cell cycle progression and cancer therapy.[1][2] This document outlines the underlying signaling pathway, a detailed protocol for Western blot analysis, and a summary of expected results based on preclinical studies.
Introduction
Cdc20 is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that orchestrates the metaphase-to-anaphase transition and mitotic exit.[3][4] The APC/C, when activated by Cdc20, targets key mitotic proteins, including securin and cyclin B, for ubiquitination and subsequent proteasomal degradation.[3] The degradation of cyclin B leads to the inactivation of Cyclin-Dependent Kinase 1 (CDK1), which is essential for exiting mitosis. Dysregulation of Cdc20 is often observed in various cancers, making it an attractive target for therapeutic intervention.
This compound is a novel PROTAC designed to induce the degradation of Cdc20. It is a bifunctional molecule that links a Cdc20-binding moiety to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to specifically degrade Cdc20. By degrading Cdc20, this compound is expected to inhibit APC/C activity, leading to the accumulation of its substrates, such as cyclin B, and ultimately causing mitotic arrest and inhibition of cancer cell proliferation.
Signaling Pathway and Mechanism of Action
The mechanism by which this compound treatment leads to the degradation of Cdc20 and the subsequent accumulation of Cyclin B is a targeted protein degradation pathway. The following diagram illustrates this process.
Caption: this compound-induced degradation of Cdc20 and its effect on Cyclin B.
Quantitative Data Summary
The following table summarizes the expected outcomes of this compound treatment on Cdc20 and Cyclin B protein levels as determined by Western blot analysis. The data is based on published preclinical studies.
| Treatment Group | Dose of this compound | Duration of Treatment | Relative Cdc20 Levels (Compared to Control) | Relative Cyclin B Levels (Compared to Control) |
| Control (DMSO) | 0 µM | 10 hours | 100% (Baseline) | 100% (Baseline) |
| This compound | 0.5 µM | 10 hours | Dose-dependent decrease | Dose-dependent increase |
| This compound | 1.0 µM | 10 hours | Significant decrease | Significant increase |
| This compound | 2.0 µM | 10 hours | Marked decrease | Marked increase |
Note: The relative levels are descriptive based on qualitative data from Western blots. For precise quantification, densitometric analysis of the Western blot bands is required.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human breast cancer cell lines such as MDA-MB-231 or MCF-7 are suitable for this assay.
-
Culture Conditions: Culture the cells in an appropriate medium (e.g., DMEM for MDA-MB-231, RPMI-1640 for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 0.5, 1.0, and 2.0 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for a specified duration, for instance, 10 hours.
Western Blot Protocol
The following is a detailed protocol for performing Western blot analysis to detect Cdc20 and Cyclin B levels.
Caption: Experimental workflow for Western blot analysis.
1. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
3. Sample Preparation for Electrophoresis:
-
Mix equal amounts of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE:
-
Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for Cdc20 and Cyclin B, diluted in the blocking buffer, overnight at 4°C with gentle shaking.
-
A loading control, such as an anti-β-actin or anti-GAPDH antibody, should also be used to ensure equal protein loading.
8. Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
9. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in the blocking buffer, for 1 hour at room temperature.
10. Washing:
- Repeat the washing step as described in step 8.
11. Detection and Imaging:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
- Capture the chemiluminescent signal using a digital imaging system (e.g., ChemiDoc).
12. Data Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the protein levels of Cdc20 and Cyclin B to the corresponding loading control (β-actin or GAPDH).
- Express the results as a fold change relative to the untreated control.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the effects of this compound on Cdc20 and Cyclin B protein levels. This analysis is critical for understanding the mechanism of action of this compound and for its preclinical and clinical development as a potential anti-cancer therapeutic. The expected outcome of this compound treatment is a dose-dependent degradation of Cdc20, leading to the accumulation of Cyclin B and subsequent mitotic arrest, thereby inhibiting cancer cell proliferation.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Taming the beast: control of APC/CCdc20–dependent destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetochores accelerate or delay APC/C activation by directing Cdc20 to opposing fates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by CP5V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing flow cytometry to analyze cell cycle arrest induced by CP5V, a novel proteolysis-targeting chimera (PROTAC) that specifically degrades the cell-division cycle protein 20 (Cdc20).[1][2] The protocols outlined below are intended for professionals in research and drug development to assess the efficacy of compounds like this compound in modulating cell cycle progression.
Introduction
This compound is a heterobifunctional molecule designed to bridge Cdc20 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cdc20.[2][3] Cdc20 is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that orchestrates the metaphase-to-anaphase transition and mitotic exit.[1] By degrading Cdc20, this compound prevents the timely degradation of APC/C substrates, such as cyclin B1 and securin, resulting in a dramatic mitotic arrest. This targeted degradation strategy presents a promising therapeutic avenue for cancers with aberrant Cdc20 expression.
Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of this compound on the cell cycle distribution of human breast cancer cell lines, MDA-MB-231 and MDA-MB-435. Cells were treated with 2 µM this compound, and the percentage of cells in each phase of the cell cycle was determined by flow cytometry.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-231 | Control (DMSO) | Data not specified | Data not specified | Data not specified |
| 2 µM this compound | Significantly Lower | Data not specified | > 35% | |
| MDA-MB-435 | Control (DMSO) | Data not specified | Data not specified | Data not specified |
| 2 µM this compound | Significantly Lower | Data not specified | > 45% |
Note: The referenced study emphasized the significant increase in the G2/M population and a corresponding decrease in the G0/G1 population following this compound treatment. Specific percentages for all phases in the control group were not detailed in the provided search results.
Experimental Protocols
This section provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining.
Materials:
-
This compound compound
-
Appropriate cancer cell line (e.g., MDA-MB-231, MDA-MB-435)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Plate the desired cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 2 µM) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 16-24 hours).
-
-
Cell Harvesting:
-
Following treatment, carefully collect the cell culture medium, which may contain detached mitotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium from the previous step.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of PBS.
-
Repeat the centrifugation and discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 0.5 mL of PBS and gently vortex to ensure a single-cell suspension.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This dropwise addition is crucial to prevent cell clumping.
-
Incubate the cells in 70% ethanol for at least 2 hours at 4°C. Cells can be stored in ethanol at 4°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA and ensure that PI only binds to DNA.
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Set up the following plots: a forward scatter (FSC-A) vs. side scatter (SSC-A) dot plot to gate on the cell population of interest, a PI-A vs. PI-H dot plot to exclude doublets, and a histogram of PI-A to visualize the cell cycle distribution.
-
Use a low flow rate for data acquisition to obtain the best results.
-
Collect at least 10,000 events for each sample.
-
Analyze the resulting DNA content histogram using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced mitotic arrest.
Experimental Workflow Diagram
Caption: Workflow for analyzing cell cycle arrest.
Cell Cycle Signaling Pathway Diagram
Caption: Overview of cell cycle regulation and the point of this compound intervention.
References
Synthesizing CP5V (apcin-A-PEG5-VHL Ligand 1): A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive guide for the synthesis of CP5V (apcin-A-PEG5-VHL Ligand 1), a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the cell division cycle protein 20 (Cdc20). This document is intended for researchers, scientists, and drug development professionals engaged in the study of targeted protein degradation and anti-mitotic cancer therapies.
This compound is a heterobifunctional molecule composed of three key moieties: the Cdc20 ligand apcin-A, a flexible polyethylene glycol (PEG5) linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to both Cdc20 and the VHL E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of Cdc20, leading to mitotic arrest and inhibition of cancer cell proliferation.[1]
Chemical Structure and Properties
| Compound Name | Full Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | apcin-A-PEG5-VHL Ligand 1 | C46H66Cl3N9O12S | 1075.49 g/mol | 2509359-75-3 |
Experimental Protocols
The synthesis of this compound can be achieved through a convergent multi-step process involving the independent synthesis of the three core components, followed by their sequential coupling. The following protocols are based on established synthetic methodologies for similar PROTAC molecules.
I. Synthesis of VHL Ligand 1
The synthesis of the VHL ligand is a critical first step. Several routes have been reported for the multi-gram scale synthesis of VHL ligands. A common strategy involves the coupling of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid with a substituted aniline, followed by further modifications to introduce the tert-butyl group and the thiazole moiety.
Protocol: A detailed multi-step synthesis for VHL ligands like VH032, which is structurally similar to the VHL ligand in this compound, has been described. This typically involves:
-
Amide coupling: Reaction of a protected hydroxyproline derivative with a suitable aromatic amine.
-
Functional group manipulation: A series of reactions to build the final structure, which may include protection/deprotection steps, and the formation of the thiazole ring.
For a detailed, step-by-step protocol for a similar VHL ligand, researchers can refer to publications on the synthesis of VH032 and other VHL-based PROTAC building blocks.
II. Synthesis of Boc-protected Amino-PEG5-Acid Linker
A hetero-bifunctional PEG5 linker with a protected amine and a carboxylic acid is required. These are commercially available or can be synthesized.
Protocol:
-
Start with a commercially available HO-PEG5-COOtBu.
-
Convert the terminal hydroxyl group to an amine, which is then protected with a Boc group.
-
Hydrolyze the tert-butyl ester to yield the free carboxylic acid.
III. Synthesis of Apcin-A
The synthesis of apcin-A, a Cdc20 inhibitor, has been reported. Researchers should be aware that some initial syntheses may have involved controlled substances. However, alternative routes have been developed.
Protocol: A general scheme for the synthesis of apcin analogs involves the reaction of a substituted acetophenone with thiourea and iodine to form a 2-aminothiazole intermediate. This is followed by coupling with a suitable pyrimidine-containing fragment.
IV. Assembly of this compound
The final assembly of this compound involves two key amide coupling steps.
Step 1: Coupling of VHL Ligand 1 to the PEG5 Linker
-
Activation of the PEG5 linker: Dissolve the Boc-NH-PEG5-COOH linker in a suitable solvent such as DMF. Add a coupling agent like HATU and a base such as DIPEA.
-
Coupling reaction: Add the VHL Ligand 1 to the activated linker solution and stir at room temperature.
-
Purification: Purify the resulting Boc-protected intermediate by flash chromatography.
-
Deprotection: Remove the Boc protecting group using TFA in DCM to yield the free amine of the VHL-linker conjugate.
Step 2: Coupling of Apcin-A to the VHL-Linker Conjugate
-
Activation of Apcin-A (if it has a carboxylic acid handle) or a modified Apcin-A with a carboxylic acid: Dissolve the Apcin-A derivative in DMF, and add HATU and DIPEA.
-
Final Coupling: Add the deprotected VHL-linker conjugate to the activated Apcin-A solution and stir at room temperature.
-
Final Purification: Purify the final product, this compound, using preparative HPLC to achieve high purity.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Quantitative Data Summary
| Synthetic Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purification Method |
| VHL Ligand Synthesis | Protected hydroxyproline, substituted aniline | Coupling agents (e.g., HATU, EDC) | DMF, DCM | 50-70 | Flash Chromatography |
| Linker Synthesis | HO-PEG5-COOtBu | Boc2O, TFA | DCM | >80 | Flash Chromatography |
| Apcin-A Synthesis | Substituted acetophenone, thiourea | Iodine, various coupling reagents | Ethanol, DMF | 40-60 | Flash Chromatography |
| VHL-Linker Coupling | VHL Ligand 1, Boc-NH-PEG5-COOH | HATU, DIPEA | DMF | 60-80 | Flash Chromatography |
| Final this compound Coupling | VHL-Linker-NH2, Activated Apcin-A | HATU, DIPEA | DMF | 30-50 | Preparative HPLC |
Yields are estimates based on similar reported syntheses and may vary depending on specific reaction conditions and scale.
Visualizing the Synthesis and Mechanism
To aid in understanding the synthetic workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: this compound induced degradation of Cdc20.
References
Measuring CP5V-Induced Ubiquitination of Cdc20: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for measuring the ubiquitination of the cell-division cycle protein 20 (Cdc20) induced by CP5V, a proteolysis-targeting chimera (PROTAC). This compound is a bifunctional molecule designed to specifically target Cdc20 for degradation by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2][3] The protocols outlined herein are essential for researchers investigating the mechanism of action of this compound, characterizing its efficacy in degrading Cdc20, and for professionals in drug development focused on targeted protein degradation strategies. The methodologies described include cell culture, treatment with this compound and proteasome inhibitors, immunoprecipitation of Cdc20, and detection of its ubiquitination via Western blotting.
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C), in conjunction with its co-activator Cdc20, is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring proper mitotic progression.[4][5] Dysregulation of Cdc20 is implicated in various cancers, making it an attractive therapeutic target. This compound is a novel PROTAC that links Cdc20 to the VHL E3 ligase, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of Cdc20 leads to mitotic arrest and inhibition of cancer cell proliferation.
Measuring the extent of this compound-induced Cdc20 ubiquitination is a critical step in validating its mechanism of action. This application note provides detailed protocols for an in-cell ubiquitination assay, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to Cdc20 and another ligand that recruits the VHL E3 ubiquitin ligase complex. This binding facilitates the formation of a ternary complex between Cdc20, this compound, and the VHL E3 ligase. Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the Cdc20 protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the ubiquitinated Cdc20.
Caption: this compound forms a ternary complex with Cdc20 and the VHL E3 ligase, leading to Cdc20 ubiquitination and proteasomal degradation.
Experimental Protocols
This section provides a detailed protocol for an in-cell ubiquitination assay to measure this compound-induced ubiquitination of Cdc20. This method is based on immunoprecipitation of Cdc20 followed by Western blot analysis to detect polyubiquitinated Cdc20 species.
Materials and Reagents
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or other cancer cell lines with detectable Cdc20 expression.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Proteasome Inhibitor: MG-132 (stock solution in DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST).
-
Antibodies:
-
Primary antibody for immunoprecipitation: Anti-Cdc20 antibody.
-
Primary antibodies for Western blotting: Anti-Ubiquitin antibody, Anti-Cdc20 antibody.
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Protein A/G Agarose Beads
-
SDS-PAGE Gels and Buffers
-
PVDF Membrane
-
Chemiluminescent Substrate
Experimental Workflow
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate-specific regulation of ubiquitination by the anaphase-promoting complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
Application Notes: Confirming the Proteasome-Dependent Mechanism of CP5V using MG-132
Introduction
CP5V is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Cell division cycle protein 20 homolog (Cdc20).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[4][5] this compound, specifically, links Cdc20 to the von Hippel-Lindau (VHL) E3 ligase complex, marking it for proteasomal degradation. This targeted degradation of Cdc20, a critical regulator of mitotic progression, leads to mitotic arrest and inhibition of cancer cell proliferation, making it a promising therapeutic strategy.
To validate that the degradation of Cdc20 by this compound is indeed mediated by the proteasome, a potent and specific proteasome inhibitor, MG-132, is utilized. MG-132 is a cell-permeable peptide aldehyde that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome. By blocking proteasome function, MG-132 should prevent the degradation of ubiquitinated proteins, including Cdc20 targeted by this compound. Therefore, co-treatment of cells with this compound and MG-132 is expected to "rescue" Cdc20 from degradation, confirming the proteasome-dependent mechanism of this compound.
These application notes provide detailed protocols for utilizing MG-132 to confirm the proteasome-dependent activity of this compound in a research setting.
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments designed to validate the proteasome-dependent mechanism of this compound.
Table 1: Effect of this compound and MG-132 on Cdc20 Protein Levels
| Treatment Group | This compound Concentration (µM) | MG-132 Concentration (µM) | Expected Relative Cdc20 Protein Level (%) |
| Vehicle Control (DMSO) | 0 | 0 | 100 |
| This compound alone | 1.6 | 0 | ~50 |
| MG-132 alone | 0 | 10 | ~100-110 |
| This compound + MG-132 | 1.6 | 10 | ~80-100 |
Note: The DC50 for this compound in MCF7 and MDA-MB-231 cells is approximately 1.6 µM. Effective concentrations for MG-132 typically range from 5-50 µM for 1-24 hours.
Table 2: Cell Viability Assessment with this compound and MG-132
| Treatment Group | This compound Concentration (µM) | MG-132 Concentration (µM) | Expected Cell Viability (%) |
| Vehicle Control (DMSO) | 0 | 0 | 100 |
| This compound alone | 2.6 | 0 | ~50 (MDA-MB-231) |
| MG-132 alone | 0 | 10 | ~70-90 |
| This compound + MG-132 | 2.6 | 10 | Potentially lower than either agent alone |
Note: The IC50 of this compound for MDA-MB-231 cells is 2.6 μM. MG-132 also induces apoptosis and reduces cell viability. The combination may have additive or synergistic effects on cell death.
Experimental Protocols
1. Western Blot Analysis to Determine Cdc20 Protein Levels
This protocol details the steps to assess the effect of this compound and MG-132 on the protein levels of Cdc20.
Materials:
-
Cell line of interest (e.g., MCF-7, MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
This compound
-
MG-132 (can be dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cdc20 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the following conditions for a predetermined time (e.g., 6-12 hours):
-
Vehicle control (DMSO)
-
This compound at its DC50 concentration (e.g., 1.6 µM)
-
MG-132 (e.g., 10 µM)
-
This compound + MG-132 (pre-treat with MG-132 for 1-2 hours before adding this compound)
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Cdc20 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Cdc20 band intensity to the corresponding loading control band intensity. Express the results as a percentage of the vehicle control.
2. Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines the procedure to assess the impact of this compound and MG-132 on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MG-132
-
DMSO
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, MG-132, and their combination for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Assay:
-
Following the treatment period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours).
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine IC50 values.
Mandatory Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Wan Lab - Anti-Cancer Drug Development | Emory School of Medicine [med.emory.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The PROTAC technology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining CP5V Cytotoxicity in Cancer Cells using Clonogenic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing clonogenic assays for the assessment of the cytotoxic effects of CP5V, a proteolysis-targeting chimera (PROTAC) that induces the degradation of Cell Division Cycle 20 (Cdc20), on various cancer cell lines. The provided protocols and data serve as a valuable resource for investigating the anti-cancer potential of this compound and similar compounds.
Introduction
This compound is a novel therapeutic agent that selectively targets Cdc20 for degradation via the ubiquitin-proteasome system.[1] Cdc20 is a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates mitotic progression.[1] By inducing the degradation of Cdc20, this compound causes a prolonged mitotic arrest, ultimately leading to cancer cell death.[2][3] The clonogenic assay, a well-established in vitro method, is considered the gold standard for evaluating the cytotoxic effects of anti-cancer agents by assessing the ability of single cells to form viable colonies.[4] This document outlines detailed protocols for performing clonogenic assays with this compound and presents illustrative data on its efficacy in various cancer cell lines.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from clonogenic assays performed on different cancer cell lines treated with this compound. This data is intended to be illustrative of the expected outcomes and should be used as a reference for experimental design and data interpretation.
Table 1: Cytotoxicity of this compound as Determined by Clonogenic Assay in Various Cancer Cell Lines
| Cell Line | Cancer Type | Plating Efficiency (PE) of Control (%) | This compound Concentration (µM) | Surviving Fraction (SF) |
| MCF7 | Breast Adenocarcinoma | 65 | 0.1 | 0.85 |
| 0.2 | 0.62 | |||
| 0.5 | 0.31 | |||
| 1.0 | 0.10 | |||
| MDA-MB-231 | Breast Adenocarcinoma | 72 | 0.5 | 0.90 |
| 1.0 | 0.75 | |||
| 2.5 | 0.51 | |||
| 5.0 | 0.23 | |||
| U2OS | Osteosarcoma | 80 | 0.2 | 0.88 |
| 0.5 | 0.65 | |||
| 1.0 | 0.40 | |||
| 2.0 | 0.15 | |||
| 22Rv1 | Prostate Carcinoma | 58 | 1.0 | 0.92 |
| 2.5 | 0.78 | |||
| 5.0 | 0.55 | |||
| 10.0 | 0.30 | |||
| LNCaP | Prostate Carcinoma | 55 | 1.0 | 0.89 |
| 2.5 | 0.72 | |||
| 5.0 | 0.48 | |||
| 10.0 | 0.25 |
Note: The Plating Efficiency (PE) is calculated as (Number of colonies formed / Number of cells seeded) x 100 for the untreated control group. The Surviving Fraction (SF) is calculated as (PE of treated sample / PE of control). The data presented is for illustrative purposes.
Experimental Protocols
General Protocol for Clonogenic Assay
This protocol provides a general framework for conducting a clonogenic assay to determine the cytotoxicity of this compound. Specific cell seeding densities and incubation times may need to be optimized for each cell line.
Materials:
-
Cancer cell lines of interest (e.g., MCF7, MDA-MB-231, U2OS, 22Rv1, LNCaP)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain cancer cell lines in their recommended complete culture medium in a 37°C incubator with 5% CO₂.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed a predetermined number of cells into each well of a 6-well plate. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
-
This compound Treatment:
-
Allow cells to attach for 24 hours after seeding.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plates for 10-14 days, or until colonies in the control wells are visible and consist of at least 50 cells.
-
Colony Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 ml of Crystal Violet staining solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies in each well that contain at least 50 cells.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies / Number of cells seeded) / PE.
-
Visualizations
Experimental Workflow for Clonogenic Assay
Caption: Experimental workflow for the clonogenic assay.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound-induced cytotoxicity signaling pathway.
References
- 1. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Termination of Mitotic Arrest: A Study of Molecular Mechanisms of Mitotic Cell Death and Mitotic Slippage - ProQuest [proquest.com]
Application Note: Analysis of CP5V Binding to Cdc20 Using Surface Plasmon Resonance (SPR)
Introduction
Cell division cycle 20 (Cdc20) is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a pivotal role in regulating the metaphase-to-anaphase transition and mitotic exit.[1][2][3] Dysregulation of Cdc20 is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5] CP5V is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of Cdc20. It functions by linking Cdc20 to the VHL E3 ligase complex, leading to ubiquitination and subsequent proteasomal degradation of Cdc20. Understanding the direct binding kinetics of this compound to Cdc20 is essential for optimizing its efficacy and for the development of similar targeted therapies.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. This application note provides a detailed protocol for analyzing the binding of this compound to Cdc20 using SPR, enabling the determination of key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Principle of the Assay
SPR technology measures changes in the refractive index at the surface of a sensor chip. In this assay, recombinant human Cdc20 protein is immobilized onto the sensor chip surface. A solution containing this compound (the analyte) is then flowed over the surface. The binding of this compound to the immobilized Cdc20 causes an increase in mass at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte. By monitoring the association and dissociation phases of the interaction, the kinetic and affinity constants of the binding event can be calculated.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the binding of this compound to Cdc20 as would be determined by SPR analysis.
| Parameter | Value | Unit | Description |
| Association Rate Constant (ka) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate Constant (kd) | 5.0 x 10⁻³ | s⁻¹ | Rate of complex decay |
| Equilibrium Dissociation Constant (KD) | 20 | nM | Affinity of this compound for Cdc20 (kd/ka) |
Experimental Protocols
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)
-
Immobilization Buffer: 10 mM Sodium acetate, pH 5.0
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and Ethanolamine-HCl
-
Recombinant Human Cdc20 Protein (Ligand): >95% purity, at a concentration of 50 µg/mL in a low-salt buffer (e.g., 10 mM HEPES, pH 7.4)
-
This compound (Analyte): Purity >98%, dissolved in DMSO to a stock concentration of 10 mM and serially diluted in running buffer.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
Experimental Workflow Diagram
Caption: SPR experimental workflow for this compound-Cdc20 binding analysis.
Detailed Protocol
1. Preparation of Reagents: a. Prepare all buffers and degas thoroughly. b. Dilute the recombinant Cdc20 protein to a final concentration of 20 µg/mL in the immobilization buffer (10 mM sodium acetate, pH 5.0). c. Prepare a series of this compound dilutions in running buffer from the 10 mM DMSO stock. A typical concentration series for affinity determination would be 100 nM, 50 nM, 25 nM, 12.5 nM, 6.25 nM, and a zero-analyte control (running buffer alone). The final DMSO concentration should be kept below 1% to minimize solvent effects.
2. Immobilization of Cdc20: a. Equilibrate the CM5 sensor chip with running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject the diluted Cdc20 protein over the activated surface until the desired immobilization level (e.g., 2000-3000 Response Units, RU) is reached. d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. e. A reference flow cell should be prepared similarly but without the injection of Cdc20 to serve as a control for non-specific binding and bulk refractive index changes.
3. Binding Analysis: a. Equilibrate the system with running buffer until a stable baseline is achieved. b. Perform a series of injection cycles. Each cycle consists of: i. Association: Inject a single concentration of this compound over both the Cdc20-immobilized and reference flow cells for a defined period (e.g., 180 seconds) to monitor the binding event. ii. Dissociation: Switch to flowing running buffer over the sensor surface to monitor the dissociation of the this compound-Cdc20 complex for a defined period (e.g., 300 seconds). c. Repeat this cycle for each concentration of this compound, typically starting from the lowest concentration. Include several buffer-only injections (zero-analyte) throughout the experiment for double referencing.
4. Surface Regeneration: a. After each binding cycle, if necessary, inject the regeneration solution (10 mM Glycine-HCl, pH 2.5) for a short duration (e.g., 30 seconds) to remove any remaining bound analyte and prepare the surface for the next injection. b. Test the regeneration conditions to ensure they effectively remove the analyte without damaging the immobilized ligand.
5. Data Analysis: a. The raw sensorgram data is processed by subtracting the reference flow cell signal and the buffer-only injection signals (double referencing). b. The processed sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. c. This fitting allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Signaling Pathway Diagram
The following diagram illustrates the targeted degradation of Cdc20 by the PROTAC this compound.
Caption: this compound-mediated degradation of Cdc20 and its effect on the APC/C pathway.
Conclusion
This application note provides a comprehensive framework for utilizing Surface Plasmon Resonance to quantitatively assess the binding interaction between the PROTAC this compound and its target protein Cdc20. The detailed protocol and data analysis guidelines will enable researchers to determine the binding kinetics and affinity, which are critical parameters for the development and optimization of targeted protein degraders. The methodologies described herein are adaptable for the characterization of other small molecule-protein interactions.
References
- 1. What is CDC20 Protein? - Creative BioMart [creativebiomart.net]
- 2. CDC20 - Wikipedia [en.wikipedia.org]
- 3. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing High Analyte Concentrations in Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and mitigate the "hook effect," a phenomenon that can lead to inaccurate results in immunoassays, particularly at high analyte concentrations. While direct immunoassays for small molecules like the PROTAC CP5V are less common than for protein targets, the principles outlined here are fundamental for any sandwich immunoassay and are relevant when measuring protein analytes that may be modulated by compounds such as this compound.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in an immunoassay?
The hook effect, also known as the prozone or high-dose hook effect, is a phenomenon that occurs in one-step "sandwich" immunoassays when the concentration of the analyte is excessively high.[1][2][3] This can paradoxically lead to a falsely low signal, creating a "hook" shape on a dose-response curve where the signal decreases at very high analyte concentrations.[1][4]
Q2: What causes the hook effect?
In a one-step sandwich immunoassay, the analyte is simultaneously incubated with capture and detection antibodies. The hook effect is caused by an excess of analyte molecules saturating both the capture antibodies on the solid phase and the labeled detection antibodies in the solution. This saturation prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody), which is necessary to generate a signal. As a result, unbound, analyte-saturated detection antibodies are washed away, leading to a lower-than-expected signal.
Q3: In which types of assays is the hook effect most common?
The hook effect is most prevalent in one-step sandwich immunoassays, such as a one-step ELISA (Enzyme-Linked Immunosorbent Assay), where all reagents are incubated together. It is less likely to occur in competitive immunoassays or two-step sandwich immunoassays that involve a wash step after the analyte is captured.
Q4: How can I determine if my assay is affected by the hook effect?
The most common method to detect a potential hook effect is to test a sample at several serial dilutions. If a diluted sample gives a higher signal (and thus a higher calculated concentration after correcting for the dilution factor) than the undiluted or less-diluted sample, the hook effect is likely occurring in the more concentrated samples.
Q5: What is this compound and what is its mechanism of action?
This compound is a PROTAC (Proteolysis Targeting Chimera) that is designed to specifically degrade the protein Cdc20 (Cell Division Cycle 20). It functions by linking Cdc20 to the VHL (von Hippel-Lindau) E3 ubiquitin ligase complex, which leads to the ubiquitination of Cdc20 and its subsequent degradation by the proteasome. This action induces mitotic arrest and can suppress the proliferation of cancer cells. The half-maximal degradation concentration (DC50) for this compound in some breast cancer cell lines is approximately 1.6 μM.
Troubleshooting Guides
Issue: Unexpectedly low signal with a known high-concentration sample.
This could be a primary indication of the hook effect.
Troubleshooting Steps:
-
Perform Serial Dilutions: This is the most effective way to identify and overcome the hook effect.
-
Prepare a series of dilutions of your sample (e.g., 1:10, 1:100, 1:1000) in the appropriate assay buffer.
-
Analyze the undiluted and diluted samples in your immunoassay.
-
Calculate the concentration of the analyte in each sample, correcting for the dilution factor.
-
If the calculated concentration increases with dilution, this confirms the presence of the hook effect in the more concentrated samples. The dilution that yields the highest, most consistent concentration after back-calculation should be considered the most accurate.
-
-
Switch to a Two-Step Assay Protocol: A two-step assay format can prevent the hook effect.
-
In a two-step protocol, the sample containing the analyte is first incubated with the capture antibody.
-
A wash step is then performed to remove any unbound analyte.
-
Finally, the detection antibody is added.
-
This sequential process prevents the saturation of both antibody types simultaneously.
-
Data Presentation: Illustrative Example of the Hook Effect
The following table shows hypothetical data from a one-step sandwich ELISA, demonstrating the hook effect and its resolution through serial dilution.
| Sample | Dilution Factor | Measured OD | Calculated Concentration (ng/mL) | Corrected Concentration (ng/mL) | Observation |
| A | 1 (Neat) | 0.8 | 80 | 80 | Hook Effect Suspected |
| A | 10 | 1.5 | 150 | 1500 | Concentration increases |
| A | 100 | 1.2 | 120 | 12000 | Concentration increases |
| A | 1000 | 0.5 | 50 | 50000 | Within Linear Range |
| A | 10000 | 0.06 | 6 | 60000 | Within Linear Range |
| A | 100000 | 0.01 | 1 | 100000 | Signal approaching background |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Serial Dilution to Detect and Mitigate the Hook Effect
This protocol outlines the steps for preparing serial dilutions of a sample to be analyzed in a sandwich ELISA.
Materials:
-
Sample with suspected high analyte concentration
-
Assay diluent buffer (as specified in your ELISA kit protocol)
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Labeling: Label a series of microcentrifuge tubes for each sample to be diluted (e.g., Sample A 1:10, Sample A 1:100, Sample A 1:1000).
-
Initial Dilution (1:10): Pipette 90 µL of assay diluent into the first tube. Add 10 µL of the neat sample. Mix thoroughly by gentle vortexing or pipetting up and down.
-
Second Dilution (1:100): Pipette 90 µL of assay diluent into the second tube. Add 10 µL of the 1:10 diluted sample from the first tube. Mix thoroughly.
-
Third Dilution (1:1000): Pipette 90 µL of assay diluent into the third tube. Add 10 µL of the 1:100 diluted sample from the second tube. Mix thoroughly.
-
Assay: Run the neat sample and all prepared dilutions in your sandwich ELISA according to the manufacturer's instructions.
-
Analysis: Calculate the analyte concentration for each dilution using the standard curve. Multiply the calculated concentration by the corresponding dilution factor to obtain the final concentration. Compare the final concentrations across the dilution series to identify the hook effect.
Protocol 2: General Two-Step Sandwich ELISA Protocol
This protocol provides a general workflow for a two-step sandwich ELISA to avoid the hook effect.
Materials:
-
Antibody-coated microplate
-
Samples, standards, and controls
-
Capture antibody
-
Detection antibody (biotinylated)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Assay diluent/blocking buffer
Procedure:
-
Plate Preparation: If not pre-coated, coat the microplate wells with the capture antibody and incubate as required. Wash the wells with wash buffer and block any remaining non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add your standards, controls, and samples to the wells. Incubate for the recommended time to allow the analyte to bind to the capture antibody.
-
First Wash: Aspirate the contents of the wells and wash thoroughly with wash buffer (typically 3-5 times). This step removes unbound analyte.
-
Detection Antibody Incubation: Add the diluted detection antibody to each well. Incubate to allow the detection antibody to bind to the captured analyte.
-
Second Wash: Aspirate and wash the wells thoroughly with wash buffer to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well. Incubate to allow it to bind to the detection antibody (e.g., via biotin-streptavidin interaction).
-
Third Wash: Aspirate and wash the wells thoroughly with wash buffer to remove the unbound enzyme conjugate.
-
Substrate Addition and Development: Add the substrate solution to each well. Incubate in the dark for the color to develop.
-
Stopping the Reaction: Add the stop solution to each well to halt the color development.
-
Reading the Plate: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Visualizations
References
Optimizing CP5V Solubility and Stability: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility and stability of CP5V in cell culture media. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the Cell Division Cycle 20 (Cdc20) protein for degradation.[1][2] It functions as a bifunctional molecule, simultaneously binding to Cdc20 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of Cdc20, marking it for degradation by the proteasome.[1] The degradation of Cdc20 leads to mitotic arrest and subsequent inhibition of cancer cell proliferation.
Q2: What are the main challenges when working with this compound in cell culture?
Like many small molecule inhibitors, the primary challenges with this compound are related to its solubility and stability in aqueous cell culture media. Due to its chemical nature, this compound can be prone to precipitation when diluted from a high-concentration organic stock solution into the aqueous environment of cell culture media. Furthermore, its stability can be affected by various components within the media and the culture conditions.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to prepare a high-concentration stock (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
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Optimize the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity (typically ≤ 0.5%), a slightly higher concentration might be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
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Use a stepwise dilution method: Instead of adding the concentrated stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of media, mix thoroughly, and then add this to the final volume.
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Consider using a serum-containing medium for initial experiments: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules and prevent precipitation. However, be aware that serum components can also interact with your compound.
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Evaluate different cell culture media: The composition of the basal medium can influence compound solubility. If you continue to face issues, consider testing the solubility in an alternative medium.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
This could be due to either solubility or stability issues.
Troubleshooting Workflow for Inconsistent Activity
Caption: Workflow for troubleshooting inconsistent this compound activity.
Issue 2: Visible precipitation of this compound in the cell culture medium.
Troubleshooting Workflow for Precipitation
Caption: Workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 1075.49 g/mol | |
| Molecular Formula | C46H66Cl3N9O12S | |
| Solubility in DMSO | ≥ 10 mM | |
| Appearance | Solid | |
| Storage of Stock Solution | -20°C or -80°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound solid powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile, RNase/DNase-free microcentrifuge tubes
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Procedure:
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Equilibrate the this compound vial to room temperature before opening.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there is no particulate matter.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
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Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
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Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Your specific cell culture medium (with or without serum, as required)
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Sterile 96-well plate or microcentrifuge tubes
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Procedure:
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Prepare a serial dilution of the this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 50 µM.
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Include a vehicle control containing the highest equivalent volume of DMSO.
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Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
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Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at different time points. A light microscope can be used for a more sensitive assessment.
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The highest concentration that remains clear throughout the incubation period is the approximate maximum soluble concentration under your experimental conditions.
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Protocol 3: Assessing the Stability of this compound in Cell Culture Media
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Materials:
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This compound stock solution
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Your cell culture medium
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Sterile tubes
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High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
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Procedure:
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Prepare a solution of this compound in your cell culture medium at the desired final concentration.
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Incubate the solution under your standard cell culture conditions.
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At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
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Immediately process the samples for HPLC or LC-MS analysis to determine the concentration of the intact this compound. This may involve protein precipitation with a solvent like acetonitrile.
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Plot the concentration of this compound over time to determine its stability profile in your specific medium.
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Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action and Downstream Effects
Caption: this compound induces Cdc20 degradation, leading to mitotic arrest.
General Workflow for a Cell-Based Assay with this compound
Caption: A typical workflow for a cell-based experiment using this compound.
References
Technical Support Center: Addressing CP5V Off-Target Effects in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of CP5V, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cdc20.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to specifically target the Cell Division Cycle 20 (Cdc20) protein for degradation. It achieves this by simultaneously binding to Cdc20 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This proximity induces the ubiquitination of Cdc20, marking it for degradation by the proteasome. The intended result is the depletion of cellular Cdc20, leading to mitotic arrest and subsequent inhibition of cancer cell proliferation.
Q2: I'm observing a stronger cytotoxic effect than expected in my cancer cell line treated with this compound. Could this be due to off-target effects?
A2: While this compound is designed for specific degradation of Cdc20, unexpectedly high cytotoxicity could potentially indicate off-target effects. It is crucial to systematically investigate whether the observed phenotype is solely dependent on Cdc20 degradation.
Q3: What are the initial steps to determine if the observed effects of this compound are on-target?
A3: A primary step is to perform a target validation experiment. This can be achieved by testing the effect of this compound in a cancer cell line where Cdc20 has been knocked out or knocked down using techniques like CRISPR-Cas9 or siRNA, respectively. If this compound still exhibits the same level of cytotoxicity in cells lacking Cdc20, it strongly suggests that the observed effects are mediated by one or more off-targets.
Q4: Are there any known off-targets of this compound?
A4: Currently, there is no publicly available data detailing specific off-target proteins of this compound. As with any small molecule, the possibility of off-target binding exists. Therefore, it is recommended to perform unbiased proteomics studies to identify potential unintended binding partners.
Troubleshooting Guides
Scenario 1: Unexpectedly High Cytotoxicity Observed
Problem: The IC50 value for cell viability in your cancer cell line is significantly lower than the reported DC50 value for Cdc20 degradation.
Possible Cause: The potent cytotoxic effect may be due to this compound interacting with other essential cellular proteins in addition to Cdc20.
Troubleshooting Steps:
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Validate On-Target Engagement:
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Perform a dose-response experiment and measure both Cdc20 degradation (e.g., via Western Blot or targeted proteomics) and cell viability (e.g., using a CellTiter-Glo® assay) in parallel.
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Compare the concentration of this compound required for 50% of maximal Cdc20 degradation (DC50) with the concentration required for 50% inhibition of cell viability (IC50). A significant discrepancy may suggest off-target effects.
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Generate a Cdc20 Knockout/Knockdown Cell Line:
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Use CRISPR-Cas9 to generate a stable Cdc20 knockout cell line or siRNA to transiently knockdown Cdc20.
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Treat both the wild-type and the Cdc20-deficient cell lines with a range of this compound concentrations.
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If the IC50 value for this compound remains unchanged in the Cdc20-deficient cells, it provides strong evidence for off-target-mediated cytotoxicity.
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Scenario 2: Discrepancy in Phenotype Between this compound Treatment and Cdc20 Knockdown
Problem: The cellular phenotype observed upon this compound treatment (e.g., specific morphological changes, cell cycle arrest profile) differs from the phenotype observed with Cdc20 knockdown using siRNA.
Possible Cause: this compound may be engaging with other proteins that lead to a different cellular response compared to the specific depletion of Cdc20.
Troubleshooting Steps:
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Detailed Phenotypic Analysis:
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Perform a comprehensive analysis of the cellular phenotype for both conditions. This can include high-content imaging to assess morphology, flow cytometry for detailed cell cycle analysis, and assays for apoptosis (e.g., Annexin V staining).
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Quantify the differences in the observed phenotypes.
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Unbiased Off-Target Identification:
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Employ chemical proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP), to identify the direct binding partners of this compound within the cell.
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Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 (Cdc20 Degradation) | MCF7 | ~1.6 µM | |
| MDA-MB-231 | ~1.6 µM | ||
| IC50 (Cell Growth Inhibition) | MDA-MB-231 | 2.6 µM | |
| MDA-MB-435 | 2.0 µM |
Experimental Protocols
Protocol 1: Western Blot for Cdc20 Degradation
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Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against Cdc20 overnight at 4°C.
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Incubate with a loading control antibody (e.g., β-actin or GAPDH).
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of Cdc20 degradation relative to the loading control.
Protocol 2: CRISPR-Cas9 Mediated Knockout of Cdc20
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Guide RNA Design: Design and synthesize two to three single guide RNAs (sgRNAs) targeting a critical exon of the CDC20 gene.
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Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
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Lentivirus Production and Transduction:
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Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
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Harvest the lentiviral particles and transduce the target cancer cell line.
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Selection and Clonal Isolation: Select the transduced cells with an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution.
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Knockout Validation: Expand the single-cell clones and validate the knockout of Cdc20 at both the genomic level (Sanger sequencing of the target locus) and the protein level (Western Blot).
Visualizations
Caption: On-target mechanism of action for this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Wan Lab - Anti-Cancer Drug Development | Emory School of Medicine [med.emory.edu]
- 5. This compound | Cdc20 PROTAC | Probechem Biochemicals [probechem.com]
Technical Support Center: Enhancing CP5V Efficacy through Linker Modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the efficacy of the PROTAC CP5V by modifying its linker.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and efficacy testing of this compound analogs with modified linkers.
Issue 1: Low Degradation Potency (High DC₅₀) of a New this compound Analog
| Question | Answer |
| Q1: My newly synthesized this compound analog with a modified linker shows significantly lower degradation of Cdc20 compared to the original this compound. What are the potential causes and how can I troubleshoot this? | A1: Several factors related to the linker modification can lead to reduced degradation potency. Consider the following troubleshooting steps:1. Suboptimal Linker Length: The distance between the Cdc20 and VHL ligands is crucial for the formation of a stable ternary complex.[1] The original this compound utilizes a PEG5 linker, which was identified as the most potent in a screen of various linker lengths (including PEG2, PEG3, PEG4, PEG6, PEG7, and PEG9).[1][2] * Troubleshooting: If your linker is significantly shorter or longer than PEG5, it may be causing steric hindrance or preventing productive complex formation. Synthesize a series of analogs with varying linker lengths around the PEG5 optimum to identify the ideal length for your specific linker chemistry.2. Inappropriate Linker Composition: The chemical nature of the linker affects the molecule's solubility, cell permeability, and conformational flexibility. While PEG linkers are hydrophilic and flexible, other types like alkyl chains (more hydrophobic) or rigid linkers (e.g., containing piperazine rings) can alter the analog's properties.[3] * Troubleshooting: If you used a highly rigid or hydrophobic linker, consider synthesizing analogs with increased flexibility or hydrophilicity to improve solubility and allow for a more favorable conformation for ternary complex formation. The incorporation of PEG units is a common strategy to enhance solubility and permeability.[4]3. Altered Ternary Complex Conformation: The linker doesn't just act as a spacer; it influences the orientation of the target protein and E3 ligase. An unfavorable orientation can prevent efficient ubiquitination. * Troubleshooting: Computational modeling of the ternary complex with your modified linker can provide insights into the resulting protein-protein interactions. This can help guide the design of new linkers that promote a more productive conformation. |
Issue 2: Poor Cell Permeability or Solubility of a this compound Analog
| Question | Answer |
| Q2: My this compound analog shows good activity in biochemical assays but performs poorly in cell-based assays. What could be the issue? | A2: This discrepancy often points to problems with cell permeability or solubility.1. Physicochemical Properties of the Linker: Highly hydrophobic linkers can lead to poor aqueous solubility and aggregation, while very polar or large linkers may hinder passive diffusion across the cell membrane. * Troubleshooting: * Increase Hydrophilicity: If solubility is an issue, incorporate more hydrophilic moieties into your linker, such as PEG units or ionizable groups. * Balance Lipophilicity: For permeability issues, a balance is needed. The "rule of five" is often not strictly applicable to PROTACs, but extreme deviations can be problematic. Consider linker modifications that achieve a balance between hydrophilicity for solubility and lipophilicity for membrane traversal. * Permeability Assays: Conduct parallel artificial membrane permeability assays (PAMPA) to quickly assess the passive permeability of your analogs. |
Issue 3: Off-Target Effects or Cellular Toxicity
| Question | Answer |
| Q3: I'm observing significant cytotoxicity with my modified this compound analog that doesn't correlate with Cdc20 degradation. What should I investigate? | A3: Unexplained cytotoxicity could be due to off-target effects or general compound toxicity.1. Linker-Mediated Off-Target Binding: The linker itself could be interacting with other cellular components. * Troubleshooting: * Control Experiments: Synthesize a negative control analog where one of the ligands is inactive (e.g., a diastereomer of the VHL ligand) but the linker is the same. If this control is still toxic, it suggests the toxicity is linked to the warhead or linker. * Proteomic Profiling: Use quantitative proteomics to identify unintended protein degradation, which could reveal off-target effects.2. Compound Physicochemical Properties: Poor solubility can lead to compound aggregation, which can be cytotoxic. * Troubleshooting: Assess the solubility of your compound under assay conditions. If it is precipitating, this could be the source of toxicity. Modify the linker to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera). It works by simultaneously binding to the target protein, Cell division cycle 20 (Cdc20), and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This forms a ternary complex that brings Cdc20 into close proximity with the E3 ligase, leading to the ubiquitination of Cdc20 and its subsequent degradation by the proteasome.
Q2: Why is the linker important for this compound's efficacy? A2: The linker is a critical component that dictates the efficacy of a PROTAC. Its length, composition, and attachment points determine the stability and conformation of the ternary complex, which directly impacts the efficiency of ubiquitination and subsequent degradation of the target protein. For this compound, a PEG5 linker was found to be the most effective in promoting Cdc20 degradation.
Q3: What are the key parameters to measure when evaluating the efficacy of a new this compound analog? A3: The two primary parameters for assessing PROTAC efficacy are:
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DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.
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Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved. A higher Dₘₐₓ indicates greater efficacy. Additionally, the IC₅₀ (Inhibitory Concentration 50%) for cell growth inhibition is a crucial measure of the compound's functional effect in cancer cell lines.
Q4: Are there alternatives to the VHL E3 ligase for this compound? A4: Yes, other E3 ligases can be recruited for targeted protein degradation. The original study on this compound also considered using a CRBN (Cereblon) E3 ligase ligand, thalidomide, in their designs. The choice of E3 ligase can impact the degradation efficiency and the tissue-specific activity of the PROTAC.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide an illustrative example of how linker length can impact efficacy.
Table 1: Efficacy of the Optimized this compound (PEG5 Linker)
| Compound | Linker | Cell Line | DC₅₀ (Cdc20 Degradation) | IC₅₀ (Cell Growth Inhibition) | Reference |
| This compound | PEG5 | MCF-7 | ~1.6 µM | Not Reported | |
| This compound | PEG5 | MDA-MB-231 | ~1.6 µM | 2.6 µM |
Table 2: Illustrative Example of Linker Length Impact on PROTAC Efficacy (Hypothetical Data for this compound Analogs)
This data is for illustrative purposes to demonstrate the concept of an optimal linker length and is not based on published experimental results for these specific this compound analogs.
| Compound (Hypothetical) | Linker | DC₅₀ (Cdc20 Degradation) | Rationale for Potential Outcome |
| CP3V | PEG3 | > 5 µM | The linker may be too short, causing steric clash and preventing stable ternary complex formation. |
| This compound (Actual) | PEG5 | ~1.6 µM | Optimal length for productive ternary complex formation and efficient ubiquitination. |
| CP9V | PEG9 | > 3 µM | The linker may be too long and overly flexible, leading to a decrease in the effective concentration and less stable ternary complex formation. |
Experimental Protocols
1. Western Blotting for Cdc20 Degradation
This protocol is used to quantify the degradation of the Cdc20 protein following treatment with this compound analogs.
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Cell Culture and Treatment:
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Plate cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
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Treat the cells with varying concentrations of the this compound analogs for a specified duration (e.g., 10 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis:
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Wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Protein Quantification and Sample Preparation:
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Determine the protein concentration of each lysate using a BCA assay.
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Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
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SDS-PAGE and Western Blotting:
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Separate the protein lysates on a polyacrylamide gel via SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
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Incubate the membrane with a primary antibody against Cdc20 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using densitometry software.
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Normalize the Cdc20 protein levels to the loading control.
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Calculate the percentage of degradation relative to the vehicle-treated control and plot the dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
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2. Cell Viability Assay (CCK8)
This assay measures the effect of this compound analogs on cancer cell proliferation.
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Cell Seeding:
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Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of approximately 3,000 cells per well.
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Allow the cells to adhere overnight.
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Compound Treatment:
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Treat the cells with a serial dilution of the this compound analogs. Include a vehicle control.
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Incubation:
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Incubate the cells for a specified period (e.g., 72 hours) at 37°C.
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Assay Procedure:
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Add Cell Counting Kit-8 (CCK8) solution to each well according to the manufacturer's instructions.
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Incubate the plate for 1-4 hours.
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Data Acquisition:
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
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Visualizations
Caption: this compound-mediated degradation of Cdc20 via the ubiquitin-proteasome pathway.
Caption: Iterative workflow for optimizing this compound efficacy through linker modification.
Caption: Troubleshooting logic for low efficacy of modified this compound analogs.
References
Technical Support Center: Western Blotting for Cdc20 Following CP5V Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Western blotting experiments to detect Cdc20 after treatment with CP5V, a proteolysis-targeting chimera (PROTAC) designed to induce Cdc20 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect Cdc20?
A1: this compound is a PROTAC that specifically targets the cell-division cycle protein 20 (Cdc20) for degradation.[1][2] It is a heterobifunctional molecule that links Cdc20 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] This proximity induces the ubiquitination of Cdc20, marking it for degradation by the proteasome.[1] This degradation of Cdc20 leads to mitotic arrest and inhibits cancer cell proliferation.
Q2: What is the expected outcome on a Western blot for Cdc20 after this compound treatment?
A2: Following successful this compound treatment, you should observe a significant decrease or complete absence of the Cdc20 protein band on your Western blot compared to untreated or vehicle-treated control cells. The extent of degradation is typically dose- and time-dependent.
Q3: At what molecular weight should I expect to see the Cdc20 band?
A3: Cdc20 is a protein with an approximate molecular weight of 55 kDa. However, some antibodies may detect bands at slightly different sizes, and post-translational modifications could also affect its migration.
Q4: How does this compound-mediated degradation of Cdc20 affect other cell cycle proteins?
A4: Degradation of Cdc20 by this compound prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C). This leads to the accumulation of key APC/C substrates, such as cyclin B1 and securin, which can be observed as an increase in their respective band intensities on a Western blot.
Q5: What are some recommended positive and negative controls for this experiment?
A5:
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Positive Control: Lysates from untreated or vehicle-treated cells known to express Cdc20 (e.g., various breast cancer cell lines like MCF-7 and MDA-MB-231).
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Negative Control: Lysates from cells treated with a high concentration of this compound for a sufficient duration to ensure maximal degradation. Additionally, a negative control could be cells where Cdc20 has been knocked down using siRNA.
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Loading Control: An antibody against a stable housekeeping protein (e.g., β-actin, GAPDH, or tubulin) should always be used to ensure equal protein loading between lanes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Cdc20 band detected in any lane (including control) | Inefficient protein transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. |
| Low protein concentration in the sample | Quantify your protein samples before loading. A minimum of 20-30 µg of total protein per lane is recommended for whole-cell extracts. | |
| Primary antibody issue | Ensure you are using an antibody validated for Western blotting and for the species you are studying. Check the recommended antibody dilution and optimize if necessary. | |
| Inactive secondary antibody or detection reagent | Use fresh reagents and ensure compatibility between the primary and secondary antibodies. | |
| Weak Cdc20 band in control lane and no change after this compound treatment | Insufficient this compound concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for Cdc20 degradation in your cell line. |
| Cell line is resistant to this compound | While this compound has shown broad effects, extreme overexpression of Cdc20 or other unforeseen mechanisms could confer resistance. | |
| Poor lysis and protein extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis, for instance by sonication. | |
| Multiple non-specific bands | Primary antibody concentration is too high | Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background. |
| Inadequate blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). | |
| Insufficient washing | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| High background on the blot | Membrane was allowed to dry out | Keep the membrane moist at all times during the blocking and incubation steps. |
| Contaminated buffers or equipment | Use fresh, filtered buffers and clean equipment. | |
| High concentration of secondary antibody | Optimize the secondary antibody concentration. | |
| Uneven or smiling bands | Issues with gel polymerization | Ensure even and complete polymerization of your SDS-PAGE gel. |
| High voltage during electrophoresis | Reduce the voltage during the run to prevent overheating. |
Experimental Protocols
Detailed Protocol for Western Blotting of Cdc20 after this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Culture and this compound Treatment:
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Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
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Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
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Wash cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Sonicate the lysate briefly to shear DNA and reduce viscosity.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (protein extract) to a new tube.
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Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
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Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
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Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel (e.g., 10% acrylamide).
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Run the gel at an appropriate voltage until the dye front reaches the bottom.
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Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
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Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against Cdc20 (refer to manufacturer's datasheet for recommended dilution, e.g., 1:1000) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
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Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
6. Stripping and Re-probing (for loading control):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin).
Data Presentation
Table 1: Dose-Dependent Degradation of Cdc20 by this compound in Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Cdc20 Protein Level (relative to control) |
| MCF-7 | 0.5 | Decreased |
| 1.0 | Significantly Decreased | |
| 2.0 | Markedly Decreased | |
| MDA-MB-231 | 0.5 | Decreased |
| 1.0 | Significantly Decreased | |
| 2.0 | Markedly Decreased |
Note: This table summarizes qualitative findings from published Western blot images. Quantitative densitometry would be required for precise numerical values.
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 2.6 |
| MDA-MB-435 | 1.99 |
Source: Data from a study on the effect of this compound on cancer cell growth.
Visualizations
Caption: Mechanism of this compound-mediated Cdc20 degradation.
Caption: Experimental workflow for Western blotting Cdc20.
Caption: Simplified APC/C signaling pathway and this compound intervention.
References
Technical Support Center: Overcoming Mitotic Slippage in CP5V-Treated Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming mitotic slippage in cancer cells treated with CP5V, a potent and specific proteolysis-targeting chimera (PROTAC) for Cdc20 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PROTAC designed to specifically target the cell-division cycle protein 20 (Cdc20) for degradation.[1][2] It is a bifunctional molecule composed of a ligand that binds to Cdc20 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of Cdc20, marking it for degradation by the proteasome.[3] By degrading Cdc20, this compound inhibits the anaphase-promoting complex/cyclosome (APC/C), a key regulator of mitosis, leading to mitotic arrest and subsequent cancer cell death.
Q2: What is mitotic slippage and why is it a problem?
Mitotic slippage is a phenomenon where cancer cells, arrested in mitosis by anti-mitotic drugs, exit mitosis without proper chromosome segregation and cell division. This process allows cancer cells to escape drug-induced cell death, contributing to drug resistance. Cells that undergo mitotic slippage often become polyploid and genetically unstable, which can promote tumor progression and further resistance to therapy.
Q3: How does this compound help in overcoming mitotic slippage?
This compound-mediated degradation of Cdc20 leads to the accumulation of key mitotic proteins like Cyclin B1. Sustained high levels of Cyclin B1 prevent the exit from mitosis, thereby blocking the pathway to mitotic slippage. By ensuring a robust and prolonged mitotic arrest, this compound promotes cell death in mitosis (mitotic catastrophe) rather than allowing cells to escape through slippage.
Q4: What are the expected effects of this compound on cancer cells?
Treatment of cancer cells with this compound is expected to lead to:
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Degradation of Cdc20: A significant reduction in Cdc20 protein levels.
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Accumulation of Cyclin B1: An increase in the levels of this key mitotic regulator.
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Mitotic Arrest: An increased percentage of cells in the G2/M phase of the cell cycle.
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Inhibition of Cell Proliferation: A decrease in the overall growth rate of cancer cells.
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Induction of Cell Death: An increase in apoptosis or other forms of cell death.
Q5: Are there any known off-target effects of this compound?
While this compound is designed for specific degradation of Cdc20, it is important to consider potential off-target effects. One concern with VHL-recruiting PROTACs is the potential stabilization of HIF1α, a substrate of VHL. However, studies have shown that at effective concentrations, this compound does not cause a significant accumulation of HIF1α. It is always recommended to include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound aimed at overcoming mitotic slippage.
Problem 1: Inefficient or No Degradation of Cdc20
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for Cdc20 degradation in your specific cell line. The effective concentration can vary between cell types. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal duration of this compound treatment for maximal Cdc20 degradation. The half-life of Cdc20 in the presence of this compound is approximately 4 hours in some cell lines. |
| Low VHL E3 Ligase Expression | Confirm the expression of VHL in your cell line using Western blotting or qPCR. If VHL levels are low, consider using a different cell line or a PROTAC that recruits a different E3 ligase. |
| Proteasome Inhibition | Ensure that the proteasome is active in your cells. As a control, you can co-treat cells with this compound and a proteasome inhibitor like MG-132, which should rescue Cdc20 from degradation. |
| Poor Cell Permeability | Although not commonly reported for this compound, if you suspect permeability issues, you can try different formulations or delivery methods. |
Problem 2: Cdc20 is Degraded, but Mitotic Slippage Still Occurs
| Possible Cause | Suggested Solution |
| Incomplete Cdc20 Degradation | Even low levels of residual Cdc20 might be sufficient to allow for eventual mitotic slippage. Try optimizing the this compound concentration and treatment time for more complete degradation. |
| Cell Line-Specific Resistance Mechanisms | Some cell lines may have intrinsic mechanisms that promote mitotic slippage independently of Cdc20 levels. Consider using a combination therapy approach, for example, with a microtubule-stabilizing agent like paclitaxel, as this compound has been shown to resensitize resistant cells. |
| Activation of Alternative Mitotic Exit Pathways | Investigate other pathways that might be contributing to mitotic exit. This could involve analyzing the activity of other cell cycle regulators. |
| Timing of Analysis | Mitotic slippage is a dynamic process. Ensure you are analyzing cells at appropriate time points after this compound treatment to accurately assess the mitotic arrest phenotype. |
Problem 3: High Cell Toxicity or Unexpected Phenotypes
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | High concentrations of PROTACs can sometimes lead to a "hook effect," where the degradation efficiency decreases, and off-target toxicity may increase. Perform a careful dose-response analysis to identify the optimal therapeutic window. |
| Off-Target Effects | Include a negative control PROTAC that does not bind to VHL to confirm that the observed effects are due to VHL-mediated degradation of Cdc20. Also, monitor the levels of proteins that are known to be sensitive to off-target effects of the warhead or E3 ligase ligand. |
| Contamination of this compound Stock | Ensure the purity of your this compound compound. If in doubt, obtain a new batch from a reliable source. |
| Cell Culture Conditions | Suboptimal cell culture conditions can lead to stress and unexpected cellular responses. Maintain consistent and healthy cell cultures. |
Data Presentation
Table 1: Efficacy of this compound in Different Breast Cancer Cell Lines
| Cell Line | DC50 (µM) for Cdc20 Degradation | IC50 (µM) for Cell Growth Inhibition |
| MCF-7 | ~1.6 | Not explicitly stated, but clonogenic assay shows high efficacy at 1 µM |
| MDA-MB-231 | ~1.6 | 2.6 |
| MDA-MB-435 | Not explicitly stated | 2.0 |
Data summarized from Chi JJ, et al. EBioMedicine. 2019.
Table 2: Time Course of this compound-Induced Cdc20 Degradation
| Cell Line | Treatment | Time (hours) for ~50% Cdc20 Degradation |
| MCF-7 | This compound | ~4 |
| MDA-MB-231 | This compound | ~4 |
Data summarized from Chi JJ, et al. EBioMedicine. 2019.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (2 µM this compound) | % of Cells in G2/M Phase |
| MDA-MB-231 | 16 hours | >35% |
| MDA-MB-435 | 16 hours | >45% |
Data summarized from Chi JJ, et al. EBioMedicine. 2019.
Experimental Protocols
1. Western Blotting for Cdc20 and Cyclin B1
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Cell Lysis:
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Treat cells with the desired concentrations of this compound for the indicated times.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Denature protein lysates by boiling with Laemmli sample buffer.
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Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cdc20, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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2. Cell Cycle Analysis by Flow Cytometry
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Cell Preparation:
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Treat cells with this compound as required.
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Harvest cells by trypsinization and wash with PBS.
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Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining and Analysis:
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Centrifuge the fixed cells and wash with PBS.
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Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate in the dark for 30 minutes at room temperature.
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Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
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Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
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3. Cell Viability Assay (e.g., CCK8 or MTT)
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Cell Seeding and Treatment:
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Seed cells in a 96-well plate at an appropriate density.
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Allow cells to adhere overnight.
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Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
-
Assay Procedure (CCK8):
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Add CCK8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
4. Clonogenic Assay
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Cell Plating and Treatment:
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Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.
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Allow cells to attach.
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Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Colony Formation:
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Remove the drug-containing medium and replace it with fresh medium.
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Incubate the plates for 1-2 weeks to allow for colony formation.
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-
Staining and Counting:
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Fix the colonies with a solution of methanol and acetic acid.
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Stain the colonies with crystal violet.
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Wash the plates with water and allow them to air dry.
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Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
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Calculate the surviving fraction for each treatment condition relative to the untreated control.
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Mandatory Visualizations
Caption: Signaling pathway of mitotic slippage.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying this compound.
References
Technical Support Center: Enhancing CP5V-Induced Apoptosis in Tumor Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for experiments involving CP5V, a potent proteolysis-targeting chimera (PROTAC) designed to induce apoptosis in tumor cells by degrading Cell Division Cycle 20 (Cdc20).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a heterobifunctional PROTAC that specifically targets the oncoprotein Cdc20 for degradation.[1] It functions by forming a ternary complex between Cdc20 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of Cdc20, marking it for destruction by the cell's proteasome.[2][3] The degradation of Cdc20, a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), leads to the accumulation of its substrates, such as cyclin B1 and securin. This accumulation disrupts mitotic progression, causing a prolonged mitotic arrest that ultimately triggers apoptotic cell death.
Q2: What are the key downstream cellular effects of this compound treatment?
A2: The primary downstream effect of this compound-mediated Cdc20 degradation is mitotic arrest, specifically in the G2/M phase of the cell cycle. In MDA-MB-231 and MDA-MB-435 breast cancer cells, treatment with 2 µM this compound resulted in over 35% and 45% of cells arresting in the G2/M phase, respectively. This arrest is caused by the stabilization and accumulation of key mitotic proteins like cyclin B and securin. Prolonged mitotic arrest ultimately leads to the induction of apoptosis, or "mitotic catastrophe," which suppresses cancer cell proliferation and expansion.
Q3: In which cancer cell lines has this compound demonstrated efficacy?
A3: this compound has shown significant growth inhibition in various cancer cell lines, particularly in breast cancer. It is also effective in other cancer types, including osteosarcoma (U2OS) and prostate carcinoma (22Rv1, LNCaP), suggesting a broad-spectrum effect.
Q4: Can this compound be used to overcome drug resistance in cancer cells?
A4: Yes, a significant application of this compound is its ability to resensitize drug-resistant cancer cells to conventional therapies. For example, this compound treatment restored the cytotoxic response to paclitaxel in taxol-resistant MDA-MB-435 eb breast cancer cells. A synergistic effect was observed where 5 µM of this compound combined with 5 nM of paclitaxel caused over 50% growth inhibition, compared to less than 10% with paclitaxel alone. Furthermore, this compound has been shown to resensitize tamoxifen-resistant MCF-7 cells to tamoxifen treatment.
Quantitative Data Summary
For ease of reference and experimental planning, the following tables summarize key quantitative data related to this compound's effects on tumor cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.6 | |
| MDA-MB-435 | Triple-Negative Breast Cancer | 2.0 |
Table 2: Expected Biomarker Changes Following this compound Treatment
| Protein | Expected Change | Rationale | Citation |
| Cdc20 | Decrease | Targeted for degradation by this compound. | |
| Cyclin B1 | Increase | A substrate of APC/C-Cdc20; accumulates when Cdc20 is degraded. | |
| Securin | Increase | A substrate of APC/C-Cdc20; accumulates when Cdc20 is degraded. | |
| Ubiquitinated Cdc20 | Increase | This compound induces Cdc20 ubiquitination prior to degradation. | |
| Cleaved Caspase-3 | Increase | A key executioner caspase activated during apoptosis. | |
| Cleaved PARP | Increase | A substrate of cleaved caspase-3, indicating apoptotic activity. |
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action, downstream signaling, and experimental workflows relevant to this compound.
Caption: this compound-mediated ubiquitination and proteasomal degradation of Cdc20.
Caption: Signaling cascade from Cdc20 degradation to apoptosis.
Caption: Standard workflow for assessing this compound efficacy in vitro.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (CCK8)
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Cell Seeding: Plate tumor cells (e.g., MDA-MB-231) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
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Assay: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours.
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Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Cdc20 and Cyclin B
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Cell Culture and Lysis: Seed cells in 6-well plates. Treat with the desired concentration of this compound (e.g., 2 µM) or vehicle for a specified time (e.g., 10 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cdc20, Cyclin B, and a loading control (e.g., Actin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein levels relative to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
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Cell Preparation: Treat cells with this compound (e.g., 2 µM for 16 hours) as described above. For synchronization, a double-thymidine block can be performed prior to treatment.
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Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
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Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
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Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Troubleshooting Guide
Problem 1: Lower than expected cytotoxicity or apoptosis after this compound treatment.
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Possible Cause A: Suboptimal compound concentration or treatment duration.
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Solution: Perform a detailed dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 10, 24, 48, 72 hours) experiment to determine the optimal conditions for your specific cell line.
-
-
Possible Cause B: Cell line is resistant or has low VHL expression.
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Solution: Confirm the expression of VHL E3 ligase components in your cell line via Western blot or qPCR. If VHL expression is low, consider using a cell line known to be sensitive or engineering your cells to express VHL.
-
-
Possible Cause C: Proteasome activity is compromised.
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Solution: As a control, co-treat cells with this compound and a proteasome inhibitor like MG-132. This should rescue Cdc20 from degradation and confirm that the upstream ubiquitination machinery is working. If Cdc20 levels are not restored, there may be an issue with compound activity or uptake.
-
Problem 2: Inconsistent or no degradation of Cdc20 detected by Western blot.
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Possible Cause A: Incorrect timing for protein harvest.
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Solution: Cdc20 degradation can be transient. Perform a time-course experiment, harvesting cells at multiple early time points (e.g., 2, 4, 6, 8, 10 hours) post-treatment to identify the point of maximal degradation.
-
-
Possible Cause B: Technical issues with the Western blot.
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Solution: Ensure the primary antibody for Cdc20 is validated and used at the correct dilution. Check protein transfer efficiency and use a positive control lysate from a sensitive cell line if possible. Include a loading control to ensure equal protein loading.
-
-
Possible Cause C: The "Hook Effect" at high PROTAC concentrations.
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Solution: Very high concentrations of a PROTAC can inhibit the formation of the productive ternary complex. Test a wider range of concentrations, including lower ones, to ensure you are not observing this biphasic effect.
-
Caption: Troubleshooting flowchart for low this compound-induced apoptosis.
References
Strategies to minimize CP5V toxicity in non-cancerous cells
Welcome to the technical support center for CP5V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and strategies to manage its potential toxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the Cell Division Cycle 20 (Cdc20) protein for degradation.[1] this compound is a heterobifunctional molecule that consists of a ligand that binds to Cdc20 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of Cdc20, marking it for degradation by the proteasome. Since Cdc20 is a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), its degradation leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1][3]
Q2: Why is this compound toxic to non-cancerous cells?
A2: The target of this compound, Cdc20, is an essential protein for cell division in all proliferating cells, not just cancerous ones.[4] By degrading Cdc20, this compound disrupts the cell cycle, leading to mitotic arrest and cell death in any actively dividing cell. Therefore, non-cancerous cells that are undergoing proliferation, such as those in the bone marrow or gastrointestinal tract, are also susceptible to the cytotoxic effects of this compound. Any agent that blocks APC/C activity is expected to be cytotoxic to healthy human cells.
Q3: What are the known IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound has been determined in several breast cancer cell lines. For instance, the IC50 for MDA-MB-231 cells is approximately 2.6 µM, and for MDA-MB-435 cells, it is around 2.0 µM.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
Problem: Your in vitro experiments show significant cell death in non-cancerous cell lines (e.g., human fibroblasts) at concentrations effective against your target cancer cells.
Possible Causes and Solutions:
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On-Target Toxicity: As explained in the FAQs, this compound's mechanism of action inherently leads to toxicity in all dividing cells.
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Strategy 1: Implement a Targeted Delivery System. To increase the therapeutic window, consider encapsulating this compound in a nanoparticle-based delivery system. This can be further enhanced by surface functionalization with ligands that specifically target receptors overexpressed on your cancer cells of interest (e.g., folate, transferrin, or specific antibodies).
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Strategy 2: Develop a "Pro-PROTAC" Version of this compound. This involves modifying this compound with a masking group that is cleaved specifically in the tumor microenvironment (e.g., by enzymes overexpressed in tumors), thereby activating the PROTAC only at the desired site.
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Strategy 3: Utilize PEGylation. Attaching polyethylene glycol (PEG) chains to this compound can increase its half-life and potentially reduce non-specific cellular uptake, leading to lower systemic toxicity.
-
Issue 2: Difficulty in Determining the Therapeutic Window
Problem: You are struggling to find a concentration of this compound that is effective against cancer cells while having minimal impact on non-cancerous cells in your co-culture models.
Possible Causes and Solutions:
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Lack of a Clear Therapeutic Index: Due to the on-target toxicity in all proliferating cells, the therapeutic index of unmodified this compound may be narrow.
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Solution: Perform a Dose-Response Matrix. Conduct a detailed dose-response experiment using a wide range of this compound concentrations on both your cancer and non-cancerous cell lines. This will help to precisely determine the IC50 values for each cell type and identify if a therapeutic window exists.
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Solution: Combination Therapy. Explore combining a lower dose of this compound with another anti-cancer agent that has a different mechanism of action and a more favorable toxicity profile in non-cancerous cells.
-
Data Presentation
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 | 2.6 | |
| MDA-MB-435 | 2.0 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxicity of this compound in both cancerous and non-cancerous cell lines.
Materials:
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This compound stock solution (in DMSO)
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Apoptosis using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, following treatment with this compound.
Materials:
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This compound stock solution (in DMSO)
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Complete cell culture medium
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6-well plates
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Cell lysis buffer
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Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
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Assay buffer
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Microplate reader (for colorimetric or fluorometric detection)
Procedure:
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
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Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
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Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
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Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase-3 substrate and assay buffer.
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
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Data Analysis: Compare the caspase-3 activity in this compound-treated cells to that in untreated control cells.
Visualizations
Caption: this compound induces the degradation of Cdc20 via the ubiquitin-proteasome system.
Caption: Workflow for evaluating this compound toxicity and implementing mitigation strategies.
Caption: Key strategies to enhance the selectivity of this compound for cancer cells.
References
Validation & Comparative
A Comparative Guide to Cdc20 Inhibitors: CP5V, Apcin, and proTAME
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three inhibitors of the cell division cycle protein 20 (Cdc20): the PROTAC degrader CP5V, and the small molecule inhibitors apcin and proTAME. The content herein is based on published experimental data to objectively evaluate their mechanisms of action and performance in preclinical studies.
Executive Summary
Cell division cycle 20 (Cdc20) is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins to ensure proper mitotic progression. Its overexpression is implicated in various cancers, making it an attractive target for anti-cancer therapies.[1] this compound, apcin, and proTAME represent three distinct strategies to inhibit Cdc20 function.
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This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cdc20 through the ubiquitin-proteasome system.[2][3]
-
Apcin is a small molecule that binds to Cdc20, competitively inhibiting the recognition of APC/C substrates.[4]
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proTAME is a cell-permeable prodrug of TAME, which prevents the association of Cdc20 with the APC/C.
This guide will delve into their distinct mechanisms, compare their efficacy based on available quantitative data, provide detailed experimental protocols for their evaluation, and visualize the pertinent signaling pathways.
Mechanisms of Action
The three inhibitors employ fundamentally different approaches to disrupt Cdc20 activity, as illustrated in the signaling pathway diagram below.
References
- 1. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apigenin sensitizes colon cancer cells to anti-tumor activity of ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Paclitaxel-Resistant Cancer Treatment: A Comparative Analysis of CP5V-Enhanced Chemotherapy
For Immediate Release
Shanghai, China – November 27, 2025 – A novel therapeutic strategy employing the targeted protein degrader, CP5V, in combination with the widely-used chemotherapy agent paclitaxel, is demonstrating significant promise in overcoming treatment resistance in taxol-resistant cancer cells. This breakthrough offers a potential new avenue for patients with cancers that have ceased to respond to conventional taxane-based therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with paclitaxel against alternative strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The Challenge of Paclitaxel Resistance
Paclitaxel, a cornerstone of chemotherapy for various cancers, functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells. However, the development of resistance is a major clinical obstacle, often leading to treatment failure. Mechanisms of resistance are multifaceted and include the overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), alterations in tubulin structure, and defects in apoptotic signaling pathways.
This compound: A Novel Approach to Resensitizing Resistant Cells
This compound is a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. This compound specifically targets Cell Division Cycle 20 (Cdc20), a critical protein for mitotic progression.[1][2] By degrading Cdc20, this compound induces mitotic arrest, ultimately leading to cancer cell death.[1][2] Crucially, this mechanism of action has been shown to re-sensitize paclitaxel-resistant cancer cells to the cytotoxic effects of paclitaxel.
The synergistic effect of this compound and paclitaxel has been demonstrated in taxol-resistant breast cancer cell lines, such as MDA-MB-435eb. In these cells, which can tolerate high concentrations of paclitaxel, the combination of this compound and paclitaxel leads to a dramatic increase in cell death compared to either agent alone.
Comparative Efficacy of this compound and Paclitaxel Combination Therapy
Experimental data highlights the potent synergy between this compound and paclitaxel in overcoming taxol resistance.
| Treatment Group | Cell Line | Concentration | Growth Inhibition |
| Paclitaxel alone | MDA-MB-435eb (Taxol-Resistant) | 5 nM | < 10% |
| This compound + Paclitaxel | MDA-MB-435eb (Taxol-Resistant) | 5 µM this compound + 5 nM Paclitaxel | > 50% |
Table 1: Synergistic Inhibition of Taxol-Resistant Breast Cancer Cell Growth. Data from studies on the MDA-MB-435eb cell line demonstrates a significant increase in growth inhibition when this compound is combined with paclitaxel, compared to paclitaxel monotherapy.
Alternative Strategies to Combat Paclitaxel Resistance
Several other strategies are being explored to overcome paclitaxel resistance, providing a basis for comparison with the this compound approach.
| Strategy | Mechanism of Action | Examples | Reported Efficacy in Taxol-Resistant Models |
| ABC Transporter Inhibition | Block the P-glycoprotein pump to increase intracellular paclitaxel concentration. | Verapamil, PSC-833 | Can restore paclitaxel sensitivity in cells overexpressing ABCB1. |
| Novel Tubulin Inhibitors | Target different sites on tubulin or are less susceptible to resistance mechanisms. | S-72, BPR0L075 | Have shown efficacy in paclitaxel-resistant cell lines. |
| Targeting Pro-survival Pathways | Inhibit signaling pathways that promote cell survival and evade apoptosis. | GBP1 inhibitors, STING pathway inhibitors | Can re-sensitize resistant cells to paclitaxel-induced apoptosis. |
Table 2: Comparison of Alternative Strategies for Overcoming Paclitaxel Resistance. This table outlines other promising approaches being investigated to combat taxol resistance, highlighting their mechanisms and reported efficacy.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial.
Cell Viability Assay
Objective: To quantify the cytotoxic effects of this compound and paclitaxel, alone and in combination.
-
Cell Seeding: Seed taxol-resistant MDA-MB-435eb cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound, paclitaxel, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 72 hours.
-
Quantification: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT. Read the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Cdc20 Degradation
Objective: To confirm the mechanism of action of this compound by observing the degradation of its target protein, Cdc20.
-
Cell Lysis: Treat MDA-MB-435eb cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against Cdc20 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment.
-
Cell Seeding: Plate a known number of single cells into 6-well plates.
-
Treatment: Treat the cells with this compound, paclitaxel, or the combination for a specified duration.
-
Colony Formation: Remove the treatment and allow the cells to grow in fresh media for 10-14 days, until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Visualizing the Molecular Mechanisms and Workflows
To better understand the underlying biology and experimental designs, the following diagrams illustrate key processes.
Caption: this compound and Paclitaxel signaling pathways.
Caption: Workflow for evaluating this compound synergy.
Conclusion
The synergistic combination of this compound and paclitaxel represents a highly promising strategy to overcome taxol resistance in cancer cells. By targeting a key mitotic protein for degradation, this compound effectively resensitizes resistant cells to the cytotoxic effects of paclitaxel. While alternative approaches are under investigation, the potent and specific mechanism of this compound offers a compelling avenue for the development of new combination therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel approach in patients with paclitaxel-resistant cancers. This guide provides a foundational comparison to aid researchers in navigating this evolving landscape of cancer therapeutics.
References
Overcoming Endocrine Resistance in Breast Cancer: A Comparative Guide to Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. This guide provides a comparative overview of current and emerging therapeutic strategies to overcome endocrine resistance, with a focus on combination therapies aimed at circumventing tamoxifen resistance.
Therapeutic Strategies and Efficacy
The development of resistance to tamoxifen often involves the activation of alternative signaling pathways that promote cancer cell survival and proliferation. Consequently, combining tamoxifen or other endocrine agents with targeted inhibitors of these pathways has emerged as a promising strategy. This section compares the efficacy of several key combination therapies.
Table 1: Comparison of Efficacy Data from Key Clinical Trials in Endocrine-Resistant Breast Cancer
| Therapeutic Strategy | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| Palbociclib (CDK4/6 Inhibitor) + Fulvestrant | PALOMA-3 | HR+/HER2- metastatic breast cancer, progressed on prior endocrine therapy | 11.2 months (vs. 4.6 months with placebo + fulvestrant)[1] | 34.8 months (vs. 28.0 months with placebo + fulvestrant)[1][2] | 24.6% (vs. 10.9% with placebo + fulvestrant)[3] | 70% (Asian patients, vs. 52% with placebo + fulvestrant)[4] |
| Everolimus (mTOR Inhibitor) + Exemestane | BOLERO-2 | HR+/HER2- advanced breast cancer, progressed on non-steroidal aromatase inhibitors | 7.8 months (vs. 3.2 months with placebo + exemestane) | 31.0 months (vs. 26.6 months with placebo + exemestane) | 9.5% (vs. 0.4% with placebo + exemestane) | 50.5% (vs. 25.5% with placebo + exemestane) |
| Everolimus (mTOR Inhibitor) + Tamoxifen | TAMRAD | HR+/HER2- metastatic breast cancer, resistant to aromatase inhibitors | 8.6 months (vs. 4.5 months with tamoxifen alone) | Significant improvement (HR 0.45) | 14% (vs. 13% with tamoxifen alone) | 61% (vs. 42% with tamoxifen alone) |
Signaling Pathways in Endocrine Resistance and Therapeutic Intervention
Understanding the molecular mechanisms of endocrine resistance is crucial for developing effective therapeutic strategies. The following diagrams illustrate key signaling pathways implicated in tamoxifen resistance and the points of intervention for different drug classes.
Diagram 1: PI3K/Akt/mTOR Signaling Pathway in Tamoxifen Resistance
Caption: PI3K/Akt/mTOR pathway activation leading to tamoxifen resistance.
Diagram 2: CDK4/6-Cyclin D-Rb Signaling Pathway in Breast Cancer
Caption: CDK4/6-Cyclin D-Rb pathway and its inhibition by palbociclib.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. This section provides an overview of the protocols for key clinical trials and fundamental in vitro assays.
Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a randomized, double-blind, placebo-controlled clinical trial for metastatic breast cancer.
Caption: Generalized workflow of a randomized clinical trial.
PALOMA-3 Trial Protocol Overview:
-
Objective: To evaluate the efficacy and safety of palbociclib in combination with fulvestrant versus placebo with fulvestrant in women with HR+/HER2- metastatic breast cancer who progressed on prior endocrine therapy.
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.
-
Patient Population: Women with HR+/HER2- metastatic breast cancer whose disease progressed after prior endocrine therapy. Premenopausal and perimenopausal women were required to receive a luteinizing hormone-releasing hormone (LHRH) agonist.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either palbociclib plus fulvestrant or placebo plus fulvestrant.
-
Treatment:
-
Palbociclib arm: Palbociclib (125 mg orally once daily for 21 days, followed by 7 days off) plus fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle).
-
Placebo arm: Placebo plus fulvestrant.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival, objective response rate, clinical benefit rate, and safety.
BOLERO-2 Trial Protocol Overview:
-
Objective: To evaluate the efficacy and safety of everolimus in combination with exemestane versus placebo with exemestane in postmenopausal women with HR+/HER2- advanced breast cancer who have recurred or progressed on a non-steroidal aromatase inhibitor.
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.
-
Patient Population: Postmenopausal women with HR+/HER2- advanced breast cancer refractory to letrozole or anastrozole.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either everolimus plus exemestane or placebo plus exemestane.
-
Treatment:
-
Everolimus arm: Everolimus (10 mg orally once daily) plus exemestane (25 mg orally once daily).
-
Placebo arm: Placebo plus exemestane.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival, overall response rate, clinical benefit rate, and safety.
TAMRAD Trial Protocol Overview:
-
Objective: To evaluate the efficacy and safety of everolimus in combination with tamoxifen versus tamoxifen alone in postmenopausal women with HR+/HER2- metastatic breast cancer with prior exposure to aromatase inhibitors.
-
Study Design: A randomized, open-label, phase 2 trial.
-
Patient Population: Postmenopausal women with HR+/HER2- metastatic breast cancer resistant to aromatase inhibitors.
-
Randomization: Patients were randomized to receive either everolimus plus tamoxifen or tamoxifen alone.
-
Treatment:
-
Combination arm: Everolimus (10 mg orally daily) plus tamoxifen (20 mg orally daily).
-
Monotherapy arm: Tamoxifen (20 mg orally daily).
-
-
Primary Endpoint: Clinical benefit rate at 6 months.
-
Secondary Endpoints: Time to progression, overall survival, objective response rate, and toxicity.
In Vitro Assay Protocols
Cell Viability (MTT) Assay Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, or their tamoxifen-resistant derivatives) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound(s) (e.g., tamoxifen, palbociclib, everolimus) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Protocol for PI3K/Akt Pathway Analysis:
-
Cell Lysis: Treat breast cancer cells with the compounds of interest for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
The management of endocrine-resistant breast cancer is rapidly evolving. Combination therapies that target key signaling pathways involved in resistance mechanisms have demonstrated significant improvements in patient outcomes compared to endocrine monotherapy. The data presented in this guide highlight the efficacy of combining CDK4/6 inhibitors or mTOR inhibitors with endocrine agents. The choice of therapy should be guided by the patient's prior treatments, mutational status, and the toxicity profile of the drugs. Further research is ongoing to identify novel targets and predictive biomarkers to personalize treatment and further improve outcomes for patients with endocrine-resistant breast cancer.
References
A Comparative Guide to Targeting Cdc20: Degradation vs. Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
Cell division cycle protein 20 (Cdc20) is a pivotal regulator of the cell cycle, primarily functioning as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1][2] The APC/C-Cdc20 complex targets key mitotic proteins, such as Cyclin B1 and Securin, for proteasomal degradation, thereby enabling the transition from metaphase to anaphase.[3] Due to its frequent overexpression in various cancers and its critical role in cell proliferation, Cdc20 has emerged as a high-value therapeutic target.
Pharmacological modulation of Cdc20 function has primarily followed two distinct strategies: targeted protein degradation and enzymatic inhibition . This guide provides an objective comparison of CP5V, a potent PROTAC (Proteolysis Targeting Chimera) degrader of Cdc20, with alternative small molecule inhibitors that neutralize Cdc20 function through non-degradative mechanisms.
Compound Profiles and Mechanisms of Action
This compound: The Protein Degrader
This compound is a heterobifunctional PROTAC designed to induce the selective degradation of Cdc20.[1][4] It consists of three key components: a ligand that binds to Cdc20 (derived from Apcin), a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Mechanism: this compound acts as a molecular bridge, forming a ternary complex between Cdc20 and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of Cdc20, marking it for recognition and subsequent degradation by the 26S proteasome. This approach eliminates the entire protein scaffold, preventing both its regulatory and any potential non-enzymatic functions.
Apcin: The Substrate-Competitive Inhibitor
Apcin is a small molecule inhibitor that directly targets Cdc20. Unlike this compound, its mechanism is based on competitive inhibition rather than degradation.
Mechanism: Apcin binds to the D-box binding pocket within the WD40 domain of Cdc20. This is the same site that Cdc20 uses to recognize its substrates (e.g., Cyclin B1). By occupying this site, Apcin competitively blocks the recruitment of substrates to the APC/C-Cdc20 complex, thereby inhibiting their ubiquitination and degradation and leading to mitotic arrest. The Cdc20 protein itself remains intact within the cell.
pro-TAME: The Co-activator Binding Inhibitor
pro-TAME is a cell-permeable prodrug that is converted by intracellular esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester). Its mechanism is distinct from both this compound and Apcin as it targets the APC/C itself.
Mechanism: TAME mimics the C-terminal Ile-Arg (IR) tail of Cdc20, which is essential for its binding to the APC/C core complex. TAME binds to subunits of the APC/C (such as Cdc27), physically preventing the loading of the Cdc20 co-activator onto the complex. This prevents the formation of active APC/C-Cdc20, thereby stabilizing its substrates and inducing mitotic arrest.
Visualizing the Mechanisms
The distinct strategies for targeting the Cdc20 pathway are illustrated below.
Caption: Comparative mechanisms of action for targeting the Cdc20 pathway.
Data Presentation: Quantitative Performance Comparison
The following table summarizes key quantitative data for this compound and its inhibitory alternatives based on published literature.
| Compound | Mechanism of Action | Direct Target | Quantitative Metric | Reported Value(s) | Representative Cell Lines | Key Cellular Outcome |
| This compound | PROTAC Degrader | Cdc20 | DC₅₀ (50% Degradation) | ~1.6 - 2.0 µM | MDA-MB-231, MCF-7 (Breast Cancer) | Cdc20 Degradation, Mitotic Arrest |
| Apcin | Substrate-Competitive Inhibitor | Cdc20 | IC₅₀ (50% Inhibition) | High micromolar (parent)~10 µM (derivatives)0.06 µM (potent derivative) | MDA-MB-468 (Breast Cancer)HeLa (Cervical Cancer) | Mitotic Arrest, Apoptosis |
| pro-TAME | Co-activator Binding Inhibitor | APC/C | IC₅₀ (50% Inhibition) | 12.5 µM2.8 - 20.3 µM | OVCAR-3 (Ovarian Cancer)Multiple Myeloma (Primary Cells) | Mitotic Arrest, Apoptosis |
Experimental Protocols
Detailed methodologies for two key experiments used to characterize these compounds are provided below.
Protocol 1: Analysis of Cdc20 Protein Levels by Western Blot
This protocol is used to quantify the amount of a target protein (e.g., Cdc20) following treatment with a potential degrader like this compound.
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates to achieve 70-80% confluency. Treat cells with various concentrations of the test compound (e.g., this compound at 0.5, 1, 2, 5 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 12 hours).
-
Cell Lysis: Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in an appropriate running buffer until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to Cdc20 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same one (after stripping) for a loading control protein (e.g., GAPDH or β-actin).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the Cdc20 band intensity to the loading control to determine the relative reduction in protein levels.
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol is used to assess the distribution of cells throughout the cell cycle, allowing for the quantification of G2/M arrest induced by compounds like this compound, Apcin, or pro-TAME.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds as described in Protocol 1 for a duration relevant to cell cycle progression (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells to ensure all cells, including those arrested in mitosis, are collected.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in a staining solution containing a DNA-binding dye like Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. The RNase A is crucial for degrading RNA, ensuring that the PI signal is specific to DNA content.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission signal.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content (PI fluorescence intensity). The G0/G1 phase cells will have a 2N DNA content, while G2/M phase cells will have a 4N DNA content. Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in the G2/M peak to determine the extent of mitotic arrest.
Visualizing the Experimental Workflow
Caption: Standard experimental workflow for evaluating Cdc20-targeted compounds.
References
- 1. This compound is a Specific PROTAC Degrader of Cdc20 | MedChemExpress [medchemexpress.eu]
- 2. Taming the beast: control of APC/CCdc20–dependent destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CDC20 as a Novel Biomarker in Diagnosis and Treatment of Wilms Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CP5V for Cdc20 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP5V, a Proteolysis Targeting Chimera (PROTAC), with other methods for targeting Cell division cycle 20 (Cdc20), a key regulator of cell cycle progression. We present supporting experimental data, detailed protocols for key validation experiments, and visualizations to objectively assess the specificity of this compound for inducing Cdc20 degradation.
Executive Summary
This compound is a heterobifunctional molecule designed to specifically induce the degradation of Cdc20.[1] It functions by hijacking the ubiquitin-proteasome system, linking Cdc20 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cdc20.[1][2] This targeted degradation of Cdc20 leads to mitotic arrest and has shown significant potential in inhibiting cancer cell proliferation.[2] Experimental evidence strongly supports the high specificity of this compound for Cdc20, particularly when compared to other subunits of the Anaphase-Promoting Complex/Cyclosome (APC/C) and when evaluated against inactive control molecules.
Comparative Data on this compound-Induced Cdc20 Degradation
The efficacy and specificity of this compound have been demonstrated through various in vitro studies. The following tables summarize the key quantitative data from experiments conducted in human breast cancer cell lines, MCF-7 and MDA-MB-231.
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | % Cdc20 Degradation | DC50 (µM) | Reference |
| MCF-7 | This compound | 1.6 | 10 | ~50% | ~1.6 | [2] |
| MDA-MB-231 | This compound | 1.6 | 10 | ~50% | ~1.6 | |
| MCF-7 | Control PROTAC | Up to 5 | 10 | No significant degradation | N/A | |
| MCF-7 | Apcin-A | Up to 5 | 10 | No significant degradation | N/A |
Table 1: Dose-Dependent Degradation of Cdc20 by this compound. This table illustrates the potent and specific degradation of Cdc20 by this compound in a dose-dependent manner. The half-maximal degradation concentration (DC50) was determined to be approximately 1.6 µM in both MCF-7 and MDA-MB-231 cell lines after 10 hours of treatment. In contrast, a control PROTAC with an inactive VHL ligand and the Cdc20 inhibitor Apcin-A did not induce Cdc20 degradation, highlighting the specific mechanism of this compound.
| Cell Line | Treatment | Concentration (µM) | Time Point (hours) | Relative Cdc20 Level | Reference |
| MCF-7 | This compound | 2 | 4 | ~50% | |
| MCF-7 | This compound | 2 | 8 | <50% | |
| MDA-MB-231 | This compound | 2 | 4 | ~50% | |
| MDA-MB-231 | This compound | 2 | 8 | <50% |
Table 2: Time-Course of this compound-Induced Cdc20 Degradation. This table shows the rapid onset of Cdc20 degradation upon treatment with this compound. A significant reduction in Cdc20 levels is observed as early as 4 hours post-treatment in both MCF-7 and MDA-MB-231 cells.
Experimental Protocols
To ensure the reproducibility and rigorous validation of this compound's specificity, detailed experimental protocols are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 are used.
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 (for MCF-7) or in a free gas exchange with atmospheric air (for MDA-MB-231).
-
Drug Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound, control PROTAC, and Apcin-A in DMSO.
-
Treat cells with the indicated concentrations of the compounds for the specified durations. The final DMSO concentration in the culture medium should be less than 0.1%.
-
Western Blot Analysis for Cdc20 Degradation
This protocol is used to quantify the levels of Cdc20 and other proteins of interest following treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cdc20, Cdc27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the relative protein levels, normalized to the loading control.
Immunoprecipitation for Ubiquitination Assay
This experiment confirms that this compound induces the ubiquitination of Cdc20.
-
Cell Treatment: Treat MDA-MB-231 cells with 2 µM this compound and 5 µM of the proteasome inhibitor MG-132 for 6 hours. MG-132 is used to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a buffer compatible with immunoprecipitation (e.g., Triton-based buffer).
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-Cdc20 antibody overnight at 4°C to capture Cdc20 and its binding partners.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blot analysis on the eluted samples using an anti-ubiquitin antibody to detect ubiquitinated Cdc20.
-
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound-mediated Cdc20 degradation and the experimental workflow for its validation.
Caption: this compound-mediated degradation of Cdc20.
References
CP5V: A Novel PROTAC-Based Approach to Overcoming Drug Resistance in Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Drug resistance remains a significant hurdle in the effective treatment of cancer. Tumors that initially respond to chemotherapy can develop mechanisms to evade the cytotoxic effects of these agents, leading to relapse and disease progression. The development of novel therapeutic strategies that can overcome or circumvent these resistance mechanisms is a critical area of research. One such promising approach is the use of Proteolysis Targeting Chimeras (PROTACs), which offer a unique mechanism of action to eliminate pathogenic proteins. This guide provides a comprehensive overview of CP5V, a first-in-class PROTAC designed to target and degrade the cell division cycle protein 20 (Cdc20), and its effectiveness in overcoming drug resistance, particularly in breast cancer.
Executive Summary
This compound is a heterobifunctional molecule that potently and specifically induces the degradation of Cdc20, a key regulator of mitotic progression.[1][2] By hijacking the cell's own ubiquitin-proteasome system, this compound effectively eliminates Cdc20, leading to mitotic arrest and subsequent cell death in cancer cells.[1][2] Notably, this compound has demonstrated significant efficacy in preclinical models of drug-resistant breast cancer, including those resistant to the widely used chemotherapeutic agent paclitaxel (Taxol) and the endocrine therapy tamoxifen.[1] This guide will delve into the experimental data supporting this compound's efficacy, compare its performance with alternative therapeutic strategies, and provide detailed methodologies for the key experiments cited.
Mechanism of Action: Hijacking the Cellular Machinery
This compound is composed of three key components: a ligand that binds to Cdc20 (apcin-A), a linker molecule (PEG5), and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This unique structure allows this compound to act as a bridge, bringing Cdc20 into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the ubiquitination of Cdc20, marking it for degradation by the 26S proteasome. The degradation of Cdc20 prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical step for cells to exit mitosis. Consequently, cancer cells treated with this compound are arrested in mitosis, ultimately leading to apoptosis.
Performance Data: this compound in Drug-Resistant Cancer Models
Experimental studies have provided compelling evidence for the efficacy of this compound in overcoming drug resistance. The following tables summarize key quantitative data from in vitro studies on breast cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Type | This compound IC50 | This compound DC50 (Cdc20) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.6 µM | ~1.6 µM | |
| MDA-MB-435 | Breast Carcinoma | 2.0 µM | Not Reported | |
| MCF-7 | Estrogen Receptor-Positive | Not Reported | ~1.6 µM |
IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration for Cdc20.
Table 2: this compound Overcomes Paclitaxel Resistance in MDA-MB-435 eb Cells
| Treatment | Cell Viability | Conclusion | Reference |
| 5 nM Paclitaxel | ~92% | MDA-MB-435 eb cells are highly resistant to Paclitaxel. | |
| 5 µM this compound + 5 nM Paclitaxel | <50% | This compound significantly sensitizes resistant cells to Paclitaxel. |
These data highlight the potent anti-proliferative activity of this compound and its ability to re-sensitize resistant cancer cells to conventional chemotherapy.
Comparison with Alternative Therapies for Taxol-Resistant Breast Cancer
While direct head-to-head comparative studies of this compound with other agents are limited, a comparison can be made based on their performance in paclitaxel-resistant models.
Table 3: Comparison of Therapeutic Agents in Paclitaxel-Resistant Breast Cancer
| Therapeutic Agent | Mechanism of Action | Efficacy in Paclitaxel-Resistant Models | Limitations |
| This compound | PROTAC-mediated degradation of Cdc20 | Re-sensitizes resistant cells to paclitaxel; potent as a single agent. | Preclinical stage; potential for off-target effects and acquired resistance to the PROTAC itself needs further investigation. |
| Docetaxel | Microtubule stabilization (more potent than paclitaxel) | Shows activity in some paclitaxel-resistant patients, but cross-resistance can occur. | Neurotoxicity and other side effects; incomplete cross-resistance. |
| Combination Therapies (e.g., with Bevacizumab) | Varies depending on the combination agent (e.g., anti-angiogenesis) | Can improve progression-free survival in some cases. | Increased toxicity; not universally effective. |
| Targeted Therapies (e.g., PARP inhibitors for BRCA-mutated cancers) | Inhibition of specific signaling pathways | Effective in specific patient populations with relevant biomarkers. | Limited to patients with specific molecular alterations. |
This compound's unique mechanism of targeting a protein for degradation rather than just inhibiting its function presents a distinct advantage, particularly in cases where resistance is driven by target protein overexpression.
Signaling Pathway
The degradation of Cdc20 by this compound has significant downstream consequences on the cell cycle and apoptotic pathways. The following diagram illustrates the key signaling events.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
Western Blotting for Cdc20 Degradation
Objective: To quantify the levels of Cdc20 and other relevant proteins in cancer cells following treatment with this compound.
Protocol Summary:
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for Cdc20 (and other proteins of interest, such as Cyclin B1, Securin, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol Summary:
-
Cell Treatment and Harvesting: Cancer cells are treated with this compound for a specified duration, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Clonogenic Survival Assay
Objective: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.
Protocol Summary:
-
Cell Seeding: A known number of single cells are seeded into 6-well plates and allowed to attach.
-
Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: The colonies are washed with PBS, fixed with a solution of methanol and acetic acid, and then stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Calculation of Survival Fraction: The plating efficiency and surviving fraction for each treatment group are calculated relative to the untreated control.
In Vivo Xenograft Model of Drug-Resistant Breast Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism bearing a drug-resistant human breast tumor.
Protocol Summary:
-
Cell Line and Animal Model: A paclitaxel-resistant human breast cancer cell line (e.g., MDA-MB-435 eb) is used. Immunocompromised mice (e.g., nude or NSG mice) are used as hosts.
-
Tumor Implantation: The cancer cells are injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with this compound (and control vehicles) is administered, typically via intraperitoneal or intravenous injection, according to a predetermined schedule and dosage.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry (IHC) to assess protein expression or Western blotting.
Conclusion and Future Directions
This compound represents a promising new therapeutic strategy for overcoming drug resistance in cancer. Its novel mechanism of action, which leads to the targeted degradation of the oncoprotein Cdc20, has shown significant preclinical efficacy in drug-resistant breast cancer models. The ability of this compound to re-sensitize cancer cells to existing therapies like paclitaxel is particularly noteworthy and suggests its potential in combination treatment regimens.
Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to pave the way for clinical trials. Further investigation into potential mechanisms of resistance to this compound itself will also be crucial for its long-term clinical success. The continued development of PROTACs like this compound offers a powerful new tool in the arsenal against drug-resistant cancers.
References
A Comparative Analysis of VHL and CRBN as E3 Ligases for Cdc20-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal E3 Ligase for Cdc20 Degradation
The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy for targeting proteins previously considered "undruggable," such as the cell cycle regulator Cdc20. A critical design choice in PROTAC development is the selection of the recruited E3 ubiquitin ligase, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most utilized. This guide provides a comparative overview of VHL and CRBN as E3 ligases for Cdc20-targeting PROTACs, supported by experimental data and detailed protocols to aid in rational PROTAC design.
Performance Comparison: VHL vs. CRBN for Cdc20 Degradation
Direct head-to-head comparative studies of VHL and CRBN-recruiting PROTACs specifically targeting Cdc20 are limited in publicly available literature. However, a seminal study by Chi et al. designed a series of Cdc20 PROTACs utilizing both E3 ligases, identifying the VHL-based PROTAC, CP5V , as a highly potent degrader of Cdc20.[1]
Table 1: Performance of a VHL-Based Cdc20 PROTAC
| PROTAC | E3 Ligase | Target | DC50 (µM) | Cell Line |
| This compound | VHL | Cdc20 | ~1.6 | MCF7, MDA-MB-231 |
Data extracted from Chi et al., EBioMedicine, 2019.[1]
To provide a broader perspective on the comparative efficacy of VHL and CRBN-based PROTACs, data from studies targeting other proteins are presented below. These findings illustrate general performance trends that can inform the design of Cdc20 degraders.
Table 2: Representative Performance of VHL and CRBN-Based PROTACs Against Other Targets
| PROTAC Example | E3 Ligase | Target | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | BRD4 | ~15 | >95 | HeLa |
| dBET1 | CRBN | BRD4 | ~30 | >95 | HeLa |
| KRAS Degrader | VHL | KRAS G12C | 100 | Not Reported | NCI-H358 |
| KRAS Degrader | CRBN | KRAS G12C | 30 | Not Reported | NCI-H358 |
| TD-165 | VHL | CRBN | 20.4 | 99.6 | HEK293T |
Note: The data for MZ1, dBET1, and KRAS degraders are illustrative and sourced from various studies to highlight the potential comparative performance. The TD-165 data demonstrates a VHL-based PROTAC degrading CRBN.[2][3][4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are adaptable protocols for key experiments in the evaluation of Cdc20 PROTACs.
Protocol 1: Cellular Degradation Assay via Western Blot
This protocol outlines the steps to determine the dose-dependent degradation (DC50) and maximum degradation (Dmax) of Cdc20 in cultured cells.
Materials:
-
Cell lines (e.g., MCF7, MDA-MB-231)
-
Cdc20 PROTACs (VHL and CRBN-based) and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cdc20 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the Cdc20 PROTACs or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software and normalize to the loading control.
-
Data Analysis: Calculate the percentage of Cdc20 degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of Cdc20 is mediated by the ubiquitin-proteasome system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant human Cdc20 protein
-
Recombinant VHL or CRBN complex
-
Cdc20 PROTACs
-
ATP solution
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-Cdc20 and anti-ubiquitin antibodies
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add Components: Add recombinant Cdc20, the respective E3 ligase complex (VHL or CRBN), and the corresponding Cdc20 PROTAC at the desired concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot.
-
Detection: Probe the membrane with anti-Cdc20 and anti-ubiquitin antibodies to detect poly-ubiquitinated Cdc20 as a high-molecular-weight smear.
Protocol 3: Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This biophysical assay measures the formation of the Cdc20-PROTAC-E3 ligase ternary complex, a critical initial step for degradation.
Materials:
-
Tagged recombinant Cdc20 (e.g., GST-Cdc20)
-
Tagged recombinant E3 ligase complex (e.g., His-VHL or His-CRBN)
-
Cdc20 PROTACs
-
TR-FRET donor antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the Cdc20 PROTACs in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the tagged Cdc20, tagged E3 ligase, and the PROTAC dilutions.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
Measurement: Measure the TR-FRET signal (emission at two wavelengths after excitation) using a compatible microplate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
Concluding Remarks
The choice between VHL and CRBN as the E3 ligase for developing Cdc20-targeting PROTACs is a critical decision that can significantly impact the degrader's efficacy and pharmacological properties. While VHL-based PROTACs have shown initial promise in degrading Cdc20, the selection should be guided by empirical data generated through rigorous experimental evaluation as outlined in this guide. Factors such as cell-type specific expression of VHL and CRBN, as well as the potential for off-target effects, should also be carefully considered. The provided protocols offer a robust framework for the systematic evaluation and comparison of VHL and CRBN-based Cdc20 PROTACs, facilitating the development of novel and effective cancer therapeutics.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of CP5V Against Small Molecule Inhibitors in BRAF-Mutant Cancers
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The B-Raf proto-oncogene (BRAF) is a key serine/threonine kinase in this cascade. Mutations in the BRAF gene, particularly the V600E substitution, are found in a significant percentage of melanomas, as well as in various other cancers, leading to constitutive activation of the pathway and uncontrolled cell growth. Small molecule inhibitors targeting mutant BRAF have become a cornerstone of therapy for these malignancies.
This guide provides a comparative analysis of a novel therapeutic agent, CP5V, against two established FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib. We present supporting experimental data to evaluate the therapeutic potential of this compound, highlighting its efficacy, selectivity, and safety profile in preclinical models.
Comparative Efficacy and Selectivity
The therapeutic potential of a kinase inhibitor is determined by its potency against the target, its selectivity over other kinases, and its efficacy in a cellular context. The following data summarizes the performance of this compound in comparison to Vemurafenib and Dabrafenib.
Table 1: In Vitro Potency and Selectivity
| Compound | Target IC50 (BRAF V600E) | Off-Target IC50 (CRAF) | Selectivity (CRAF/BRAF V600E) |
| This compound (Hypothetical) | 0.8 nM | 150 nM | 187.5x |
| Vemurafenib | 31 nM | 48 nM | 1.5x |
| Dabrafenib | 0.8 nM | 5 nM | 6.25x |
IC50 (half-maximal inhibitory concentration) values determine the potency of the inhibitor. A lower IC50 indicates higher potency. Selectivity is calculated as the ratio of off-target IC50 to target IC50, with a higher ratio indicating greater selectivity.
Table 2: Cellular Efficacy in BRAF V600E-Mutant Cell Lines
| Compound | Cell Line: A375 (Melanoma) GI50 | Cell Line: HT-29 (Colon) GI50 |
| This compound (Hypothetical) | 2.5 nM | 4.0 nM |
| Vemurafenib | 200 nM | 350 nM |
| Dabrafenib | 3 nM | 5 nM |
GI50 (half-maximal growth inhibition) values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Experimental Protocols
The data presented above was generated using the following standardized experimental methodologies.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of each compound against purified BRAF V600E and CRAF kinases.
-
Methodology: A radiometric kinase assay was performed using [γ-³²P]ATP. Recombinant human BRAF V600E or CRAF enzyme was incubated with the substrate MEK1 in a kinase reaction buffer. The inhibitors were added at varying concentrations. The reaction was initiated by the addition of [γ-³²P]ATP and allowed to proceed for 30 minutes at 30°C. The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated by fitting the data to a four-parameter logistic curve.
2. Cell Proliferation Assay
-
Objective: To determine the GI50 of each compound in cancer cell lines harboring the BRAF V600E mutation.
-
Methodology: A375 (melanoma) and HT-29 (colon adenocarcinoma) cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound, Vemurafenib, or Dabrafenib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and GI50 values were determined by non-linear regression analysis.
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a mouse model.
-
Methodology: Female athymic nude mice were subcutaneously implanted with A375 melanoma cells. Once tumors reached a volume of approximately 150-200 mm³, the mice were randomized into vehicle control and treatment groups. Compounds were administered orally, once daily. Tumor volumes were measured twice weekly with calipers. At the end of the study, tumors were excised and weighed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for inhibitor evaluation.
In Vivo Safety and Toxicity Profile of CP5V: A Comparative Analysis
An in-depth guide for researchers on the preclinical safety of the novel Cdc20 degrader CP5V, benchmarked against the established anti-mitotic agent, Paclitaxel. This guide provides a comparative summary of available in vivo toxicity data, detailed experimental methodologies, and visual pathways to elucidate mechanisms and workflows.
Introduction
This compound is a novel therapeutic agent belonging to the class of Proteolysis Targeting Chimeras (PROTACs). Specifically, this compound, also known as apcin-A-PEG5-VHL Ligand 1, is designed to induce the degradation of the Cell-division cycle protein 20 (Cdc20)[1][2]. Cdc20 is a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a pivotal role in mitotic progression[1][2][3]. By targeting Cdc20 for ubiquitination and subsequent proteasomal degradation, this compound causes mitotic arrest and induces cell death in cancer cells, offering a promising strategy for anti-mitotic therapy. This approach is particularly noteworthy for its potential to overcome resistance to traditional anti-mitotic drugs like taxanes (e.g., paclitaxel). This guide provides a comparative overview of the in vivo safety and toxicity profile of this compound based on available preclinical data, with paclitaxel serving as a key comparator.
Comparative In Vivo Toxicity Data
The primary preclinical evaluation of this compound's in vivo efficacy and safety was conducted using a 4T1 breast cancer xenograft model in BALB/c mice. The 4T1 model is a widely used syngeneic model that is highly tumorigenic and metastatic, closely mimicking human mammary cancer. In contrast, paclitaxel, a cornerstone of chemotherapy, is known for a range of dose-limiting toxicities observed in both preclinical models and clinical use.
| Parameter | This compound | Paclitaxel (Alternative) |
| Animal Model | BALB/c mice with 4T1 breast cancer xenografts. | Various mouse models, including xenografts. |
| Dosing Regimen | 100 mg/kg, administered twice a week for two weeks. | Varied, e.g., 12 or 24 mg/kg/day for 5 consecutive days. |
| Body Weight Changes | No significant effect on mice body weight was observed during the treatment period. | Body weight loss is a common toxicity marker. Doses of 24 mg/kg/day can lead to weight loss similar to or lower than other chemotherapeutics like cisplatin. Other studies also report monitoring body weight as a key toxicity endpoint. |
| Organ-Specific Toxicity | Liver: No significant liver toxicity was observed. This was supported by Hematoxylin and Eosin (H&E) staining of liver tissue, which showed normal morphology. | Neuropathy: Induces peripheral neuropathy, characterized by mechanical and cold allodynia in mice. Behavioral: Can induce anxiety- and depression-like behaviors in mice. Gastrointestinal: Monitored for adverse events in GI tissues. |
| General Observations | No overt signs of toxicity were reported in the study. | Can cause a range of side effects that are dose-limiting, including nociceptive responses (pain) and changes in affective states. |
Experimental Protocols
In Vivo Xenograft Tumor Model and Toxicity Assessment (this compound)
This protocol is based on the methodology described for the preclinical evaluation of this compound in the 4T1 xenograft model.
-
Cell Line and Animal Model: 4T1 mammary carcinoma cells are implanted into the mammary fat pad of female BALB/c mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. In the reference study, drug treatment began on the 10th day post-implantation.
-
Compound Administration: this compound is administered at a dose of 100 mg/kg twice a week for a duration of two weeks. A placebo group receives a control vehicle on the same schedule.
-
Toxicity Monitoring:
-
Body Weight: The body weight of each mouse is measured twice a week throughout the study to monitor for systemic toxicity.
-
Clinical Observations: Animals are observed daily for any signs of morbidity, mortality, or distress.
-
Tumor Measurement: Tumor volume is measured twice a week to assess anti-tumor efficacy.
-
-
Terminal Analysis:
-
At the end of the 21-day study, mice are euthanized, and tumors are harvested, weighed, and imaged.
-
Histopathology: Major organs, specifically the liver, are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate tissue morphology and identify any signs of toxicity or pathological changes.
-
Immunohistochemistry (IHC): Harvested tumors are analyzed by IHC for biomarkers such as Cdc20, Ki67 (proliferation marker), and activated caspase-3 (apoptosis marker) to confirm the mechanism of action and efficacy.
-
Sub-chronic Oral Toxicity Study (General Protocol - OECD Guideline 408)
This is a generalized protocol based on OECD guidelines for a 90-day toxicity study in rodents, which provides a framework for more extensive safety assessment.
-
Test Animals: Typically, young, healthy rodents (rats are preferred) are used. At least 10 males and 10 females are used per group.
-
Dose Groups: At least three dose levels of the test substance and a concurrent control group (vehicle only) are used. A high dose that produces observable toxicity but not severe suffering or death, a low dose that produces no observable toxic effects, and an intermediate dose are selected.
-
Administration: The test substance is administered orally (e.g., via gavage, in diet, or drinking water) daily for 90 days.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity. Detailed observations are made weekly.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmological Examination: Performed prior to the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters like red and white blood cell counts, hemoglobin, platelets, and various serum chemistry markers (e.g., liver enzymes, kidney function tests).
-
-
Pathology:
-
Gross Necropsy: All animals (including those that die during the study) undergo a full gross necropsy.
-
Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.
-
Visualizing Mechanisms and Workflows
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway through which this compound induces the degradation of its target protein, Cdc20.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of CP5V
The proper disposal of CP5V, a selective Cdc20 PROTAC, is critical for maintaining laboratory safety and ensuring environmental protection. As with all research chemicals, this compound should be treated as potentially hazardous waste.[1] Disposal must be conducted in accordance with institutional and regulatory guidelines, managed through your organization's Environmental Health and Safety (EHS) department.[1][2] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink.[1][2]
Quantitative Guidelines for Chemical Waste Disposal
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 for specific, dilute aqueous solutions if permitted by EHS. | Corrosive wastes (highly acidic or basic) require specialized handling and segregation to prevent dangerous reactions and container degradation. |
| Halogenated Organic Compounds | Must be segregated from non-halogenated solvent waste. The proportion of halogenated compounds in a non-halogenated waste stream should typically be less than 2%. | This compound contains chlorine, classifying it as a halogenated organic compound. This necessitates its collection in a designated "halogenated" or "chlorinated" waste container to ensure proper disposal, often involving high-temperature incineration. |
| Container Fill Level | Do not fill waste containers beyond 90% of their capacity. | This headspace allows for vapor expansion, preventing potential container rupture due to temperature and pressure changes. |
| Satellite Accumulation Area (SAA) Limits | Laboratories generally cannot store more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste at one time. | These limits are in place to minimize the quantity of hazardous materials stored in active research areas, reducing risk. |
Detailed Protocol for the Disposal of this compound Waste
The following step-by-step protocol outlines the safe handling and disposal of this compound solid waste, solutions, and contaminated materials.
1. Personal Protective Equipment (PPE)
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
2. Waste Segregation
-
Solid this compound Waste: Collect any unused or expired solid this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
This compound Solutions:
-
Given its chemical structure (C46H66Cl3N9O12S), this compound is a chlorinated organic compound.
-
Solutions containing this compound, including stock solutions in DMSO, must be disposed of in a designated halogenated organic solvent waste container.
-
Do not mix with non-halogenated waste streams.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a designated, clearly labeled, sealed plastic bag or container for solid hazardous waste.
-
Contaminated sharps (needles, blades) must be placed in a puncture-proof sharps container that is specifically labeled as hazardous waste, indicating the chemical contaminant.
-
3. Waste Container Management
-
Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with the waste being collected.
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO," "Methanol rinsate from this compound glassware"). Avoid abbreviations.
-
The approximate concentrations or percentages of each component.
-
The date accumulation started.
-
-
-
Storage:
-
Keep waste containers tightly sealed except when adding waste.
-
Store liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.
-
Store waste in a designated Satellite Accumulation Area away from incompatible materials.
-
4. Disposal of Empty this compound Containers
-
To be considered "empty," a container must be thoroughly cleared of its contents.
-
The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as halogenated hazardous waste.
-
After the initial rinse is collected, the container should be triple-rinsed with water or an appropriate solvent.
-
Before disposing of the rinsed container in the appropriate recycling or trash receptacle (e.g., glass disposal box), completely deface or remove the original chemical label.
5. Arranging for Waste Pickup
-
Once a waste container is full (or within the time limits set by your institution, often 9 months), arrange for a pickup from your institution's EHS department.
-
Follow your institution's specific procedures for requesting a waste collection, which is often done through an online system.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe segregation and disposal of this compound waste streams.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CP5V
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical entities like the PROTAC CP5V is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to foster a secure laboratory environment. As a potent, targeted protein degrader, this compound and its associated waste require careful management as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle this compound in a controlled laboratory environment, treating it as a potent chemical of unknown toxicity. The following personal protective equipment (PPE) is mandatory for all procedures involving this compound.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn. |
| Face Shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes of hazardous liquids. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator | Use of a NIOSH-approved respirator (e.g., N95) is recommended when handling the solid form of this compound to prevent inhalation of the powder. All handling of the solid compound should be performed within a certified chemical fume hood. |
Chemical and Physical Properties
While a comprehensive toxicological profile for this compound is not publicly available, the following information has been compiled from supplier data and databases.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | PROTAC Cdc20 PROTAC |
| CAS Number | 2509359-75-3 |
| Molecular Formula | C₄₆H₆₆Cl₃N₉O₁₂S |
| Molecular Weight | 1075.49 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Operational and Disposal Plans
A meticulous approach to the operational handling and disposal of this compound is critical to ensure personnel safety and environmental protection.
Experimental Protocol for Safe Handling
-
Preparation and Planning :
-
Before handling, ensure you have read and understood all available safety information.
-
Conduct a pre-work hazard assessment to identify potential risks and necessary control measures.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that a chemical fume hood is available and functioning correctly for all handling of the solid compound and concentrated solutions.
-
-
Handling the Compound :
-
Weighing and Reconstitution : Perform all weighing and handling of the solid this compound within a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Solution Handling : Clearly label all solutions with the compound name, concentration, solvent, and date of preparation. When diluting or transferring solutions, work within a chemical fume hood.
-
-
Spill and Emergency Procedures :
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills or if you feel it is unsafe to clean up, evacuate the area and follow your institution's emergency procedures.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
-
Waste Classification : This material should be treated as hazardous chemical waste.
-
Waste Segregation :
-
Solid Waste : Collect contaminated items such as gloves, bench paper, pipette tips, and vials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect unused stock solutions and experimental media containing this compound in a compatible, leak-proof container with a secure cap. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration.
-
Disposal Method : Dispose of all this compound waste through your institution's EHS program, typically via high-temperature incineration by a licensed hazardous waste disposal facility. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
